5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-5(6(7)8)4(3-11)2-9-10/h2-3,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRQCNPBIJQWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695658 | |
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-70-3 | |
| Record name | 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible and efficient synthesis pathway for 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and agrochemical research. The described methodology is based on established chemical transformations, primarily featuring a Vilsmeier-Haack formylation of a pyrazole precursor.
Core Synthesis Pathway
The synthesis of this compound can be achieved in a two-step process. The first step involves the construction of the pyrazole ring system with the desired substituents, followed by formylation at the C4 position. A common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[1][2][3][4]
A plausible synthetic route commences with the cyclization of a suitable hydrazone, followed by formylation. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring, such as a pyrazole.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 1-methyl-5-(difluoromethyl)-1H-pyrazole (Intermediate)
Materials:
-
A suitable difluoromethyl-containing diketone or its equivalent
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalyst)
Procedure:
-
Dissolve the difluoromethyl-containing diketone equivalent (1.0 eq) in ethanol.
-
Add methylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(difluoromethyl)-1H-pyrazole.
Step 2: Synthesis of this compound (Target Compound)
This step employs the Vilsmeier-Haack reaction for the formylation of the pyrazole intermediate.
Materials:
-
1-methyl-5-(difluoromethyl)-1H-pyrazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 3.0 eq)[3]
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, cool DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 3.0 eq) to the cooled DMF with stirring to form the Vilsmeier reagent.[3] The mixture will become viscous and may solidify.
-
Add 1-methyl-5-(difluoromethyl)-1H-pyrazole (1.0 eq) to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-90 °C for 2-4 hours.[2][3] Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation step, based on analogous reactions reported in the literature. Actual yields and reaction parameters may vary depending on the specific substrate and conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Pyrazole Intermediate | 1.0 eq | |
| POCl₃ | 1.5 - 3.0 eq | [3] |
| DMF | Solvent/Reagent | [2][3] |
| Reaction Conditions | ||
| Temperature | 60-90 °C | [2][3] |
| Reaction Time | 2-4 hours | [2][3] |
| Yield | ||
| Expected Yield | 60-85% | Based on similar syntheses |
Synthesis Pathway Diagram
Caption: Synthesis pathway for this compound.
References
A Technical Guide to the Spectroscopic Profile of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1706444-67-8)[1]. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic values and generalized experimental protocols based on established methodologies for similar pyrazole derivatives. This guide is intended to assist researchers in the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₆F₂N₂O
-
Molecular Weight: 176.12 g/mol
-
CAS Number: 1706444-67-8[1]
Spectroscopic Data
At the time of this publication, specific experimental spectroscopic data for this compound has not been found in publicly accessible scientific literature. The following tables present predicted data based on computational models and typical spectral ranges for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | s | 1H | CHO |
| ~7.8 - 8.2 | s | 1H | Pyrazole H-3 |
| ~6.5 - 7.0 | t | 1H | CHF₂ (J ≈ 54 Hz) |
| ~3.9 - 4.2 | s | 3H | N-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~185 - 190 | C=O (Aldehyde) |
| ~140 - 145 | C-5 (Pyrazole) |
| ~135 - 140 | C-3 (Pyrazole) |
| ~115 - 120 | C-4 (Pyrazole) |
| ~110 - 115 (t) | CHF₂ (J ≈ 240 Hz) |
| ~35 - 40 | N-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3100 | m | C-H stretch (aromatic, alkyl) |
| ~2720, ~2820 | w | C-H stretch (aldehyde) |
| ~1680 - 1700 | s | C=O stretch (aldehyde) |
| ~1500 - 1600 | m | C=N, C=C stretch (pyrazole) |
| ~1050 - 1200 | s | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 176.04 | ~100 | [M]⁺ |
| 175.03 | ~60 | [M-H]⁺ |
| 147.04 | ~40 | [M-CHO]⁺ |
| 125.03 | ~30 | [M-CHF₂]⁺ |
| 51.02 | ~20 | [CHF₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar heterocyclic compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or the pure KBr pellet before scanning the sample.
-
Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, a direct insertion probe may be used. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.
Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers are encouraged to perform their own experimental characterization for definitive data.
References
Structure Elucidation of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of specific experimental data for this compound in public databases, this guide outlines the expected spectroscopic characteristics based on the analysis of structurally related pyrazole derivatives. It details the theoretical basis for interpreting anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it provides standardized experimental protocols for acquiring such data. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar fluorinated pyrazole compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction
This compound belongs to the class of fluorinated heterocyclic compounds, a group of molecules that have garnered substantial attention in pharmaceutical and agrochemical research. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The pyrazole scaffold itself is a prevalent feature in many biologically active compounds. The structural confirmation of newly synthesized batches of this compound is a critical step in its development and application. This guide provides the necessary theoretical framework and experimental guidance for its comprehensive structural analysis.
Predicted Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Parameter | Predicted Value/Range | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~10.0-10.5 ppm | Aldehyde proton (-CHO) |
| ~8.0-8.5 ppm | Pyrazole ring proton (C3-H) | ||
| ~6.5-7.5 ppm (triplet) | Difluoromethyl proton (-CHF₂) | ||
| ~3.8-4.2 ppm | Methyl protons (-CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~185-195 ppm | Aldehyde carbon (C=O) |
| ~140-150 ppm | Pyrazole ring carbon (C5) | ||
| ~130-140 ppm | Pyrazole ring carbon (C3) | ||
| ~110-120 ppm (triplet) | Difluoromethyl carbon (-CHF₂) | ||
| ~110-120 ppm | Pyrazole ring carbon (C4) | ||
| ~35-40 ppm | Methyl carbon (-CH₃) | ||
| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -130 ppm (doublet of quartets) | Difluoromethyl group (-CHF₂) |
| Mass Spec. | Molecular Ion (M⁺) | m/z 174.05 | C₆H₆F₂N₂O |
| Key Fragments | [M-H]⁺, [M-CHO]⁺, [M-CHF₂]⁺ | Loss of hydrogen, aldehyde group, and difluoromethyl group | |
| IR | Wavenumber (cm⁻¹) | ~1680-1700 cm⁻¹ | C=O stretch (aldehyde) |
| ~2820 and 2720 cm⁻¹ | C-H stretch (aldehyde) | ||
| ~1000-1200 cm⁻¹ | C-F stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: +50 to -250 ppm.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electron ionization (EI) or electrospray ionization (ESI) source.
Sample Preparation:
-
For EI: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
For ESI: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of 10-100 µg/mL.
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte's properties.
-
Mass Range: m/z 50-500.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty accessory (for ATR) or a pure KBr pellet should be collected and subtracted from the sample spectrum.
Visualization of Methodologies
The following diagrams illustrate the workflows for the structural elucidation process.
Conclusion
The structural elucidation of this compound is a crucial step for its use in research and development. While direct experimental data is currently scarce, this guide provides a robust framework for its characterization. By following the outlined experimental protocols and using the predicted spectroscopic data as a reference, researchers can confidently confirm the structure of this important fluorinated pyrazole derivative. The provided workflows offer a clear and logical path for the analytical process. Further publication of experimental data for this compound is encouraged to enrich the collective knowledge base.
An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Fungicides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of pyrazole-based fungicides, a critical class of agrochemicals for global food security. With a primary focus on pyrazole carboxamides that act as Succinate Dehydrogenase Inhibitors (SDHIs), this document delves into the key scientific milestones that have shaped their development. It offers detailed experimental protocols for their synthesis and biological evaluation, presents comparative quantitative data on their efficacy, and visualizes the core biochemical pathways and developmental workflows. This guide is intended to be an essential resource for researchers, scientists, and professionals involved in the discovery and development of novel fungicides.
Introduction: The Rise of Pyrazole-Based Fungicides
The pyrazole ring is a versatile heterocyclic scaffold that has become a cornerstone in the development of modern fungicides.[1] Compounds incorporating this moiety have demonstrated a broad spectrum of biological activities, but their most significant impact in agriculture has been as inhibitors of fungal respiration.[2] The journey of pyrazole-based fungicides is intrinsically linked to the evolution of Succinate Dehydrogenase Inhibitors (SDHIs), which have emerged as a major class of fungicides for the control of a wide range of plant pathogenic fungi.
A Historical Perspective: From Early Discoveries to Modern Innovations
The history of SDHIs as fungicides dates back to the 1960s with the introduction of carboxin, which was primarily effective against Basidiomycetes. This first generation of SDHIs had a narrow spectrum of activity. The subsequent decades saw the development of a new generation of broad-spectrum SDHI fungicides, with pyrazole carboxamides at the forefront.
A timeline of key developments includes:
-
1960s: The discovery of carboxin, the first commercial SDHI fungicide, marks the beginning of targeting mitochondrial respiration for fungal control.
-
Late 20th Century: The limitations of early SDHIs drive research into new chemical classes with broader-spectrum activity.
-
Early 2000s: The introduction of boscalid, a pyrazole carboxamide, represents a significant breakthrough, offering control over a wider range of fungal pathogens.
-
2000s-Present: A surge in the development of pyrazole carboxamide fungicides, including penthiopyrad, fluxapyroxad, and pydiflumetofen, each with unique properties and an expanded spectrum of activity.[3] These modern SDHIs are now integral to disease management programs for numerous crops worldwide.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Pyrazole-based fungicides predominantly act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.
The SDH enzyme complex consists of four subunits:
-
SDHA (Flavoprotein subunit): Contains the binding site for succinate.
-
SDHB (Iron-sulfur protein subunit): Facilitates electron transfer.
-
SDHC and SDHD (Membrane anchor subunits): Form the ubiquinone (Q) binding site.
Pyrazole carboxamide fungicides bind to the ubiquinone-binding site (Q-site) of the SDH complex, competitively inhibiting the binding of the natural substrate, ubiquinone. This blockage disrupts the electron flow from succinate to the rest of the electron transport chain, leading to a halt in ATP production and ultimately causing fungal cell death due to energy starvation.
Experimental Protocols
General Synthesis of Pyrazole-4-Carboxamides
The synthesis of pyrazole-4-carboxamides typically involves the amidation of a pyrazole-4-carboxylic acid derivative with a substituted aniline. A generalized, multi-step procedure is outlined below.[4]
Step 1: Synthesis of Pyrazole-4-carboxylic Acid This is often achieved through a multi-step process starting from commercially available materials. The specific route can vary depending on the desired substituents on the pyrazole ring.
Step 2: Activation of the Carboxylic Acid The pyrazole-4-carboxylic acid is converted to a more reactive species, such as an acid chloride, to facilitate the subsequent amidation.
-
Procedure: To a solution of the pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude pyrazole-4-carbonyl chloride.
Step 3: Amidation The activated pyrazole-4-carbonyl chloride is reacted with the desired substituted aniline to form the final pyrazole-4-carboxamide product.
-
Procedure: The crude pyrazole-4-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile). The substituted aniline and a non-nucleophilic base (e.g., triethylamine or pyridine) are added, and the reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This method is used to determine the efficacy of a fungicide in inhibiting the growth of a target fungus on a solid medium.[5]
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Target fungal culture
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
-
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the autoclaved PDA to 45-50 °C.
-
Add the test compound solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A solvent control (containing only the solvent) and a blank control (no compound or solvent) should also be prepared.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Seal the plates and incubate them at the optimal temperature for the specific fungus (typically 25-28 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a significant portion of the plate's diameter.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
The EC50 (Effective Concentration 50%) value, which is the concentration of the compound that inhibits fungal growth by 50%, can be determined by probit analysis of the inhibition data at different concentrations.
-
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the SDH enzyme. The following is a general protocol based on a colorimetric method.[6]
-
Materials:
-
Isolated mitochondria or mitochondrial protein fraction from the target fungus
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (intermediate electron carrier)
-
Test compound solutions at various concentrations
-
Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm
-
-
Procedure:
-
Preparation of Reaction Mixture: In a microcuvette or a well of a 96-well plate, prepare a reaction mixture containing the SDH Assay Buffer, succinate, and DCPIP.
-
Enzyme and Inhibitor Addition: Add the mitochondrial preparation (enzyme source) to the reaction mixture. For the inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of the test compound for a defined period before adding the substrate. A control with no inhibitor should be included.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding PMS.
-
Measurement of Absorbance: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of change in absorbance per minute) for each reaction.
-
Determine the percentage of SDH inhibition for each compound concentration relative to the control (no inhibitor).
-
The IC50 (Inhibitory Concentration 50%) value, the concentration of the compound that inhibits 50% of the SDH enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
-
Data Presentation: Comparative Efficacy of Pyrazole-Based Fungicides
The following tables summarize the in vitro antifungal activity (EC50) and SDH inhibitory activity (IC50) of selected commercial and experimental pyrazole carboxamide fungicides against various plant pathogenic fungi.
Table 1: In Vitro Antifungal Activity (EC50) of Selected Pyrazole Carboxamide Fungicides
| Fungicide | Target Fungus | EC50 (µg/mL) | Reference |
| Commercial Fungicides | |||
| Boscalid | Sclerotinia sclerotiorum | 8.03 | [3] |
| Penthiopyrad | Phytophthora infestans | 223.9 (IC50) | [7] |
| Thifluzamide | Rhizoctonia cerealis | 23.1 | [8] |
| Thifluzamide | Sclerotinia sclerotiorum | 4.9 | [8] |
| Experimental Compounds | |||
| Compound 7a | Gibberella zeae | 1.8 | [7] |
| Compound 7c | Fusarium oxysporum | 1.5 | [7] |
| Compound 7c | Cytospora mandshurica | 3.6 | [7] |
| Compound 7f | Phytophthora infestans | 6.8 | [7] |
| Compound 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | [8] |
| Compound 9cd | Sclerotinia sclerotiorum | 0.8 | [8] |
| Compound C22 | Valsa mali | 0.45 | [9] |
| Compound C22 | Sclerotinia sclerotiorum | 0.49 | [9] |
| Compound C22 | Botrytis cinerea | 0.57 | [9] |
| Compound C22 | Rhizoctonia solani | 3.06 | [9] |
Table 2: SDH Inhibitory Activity (IC50) of Selected Pyrazole Carboxamide Fungicides
| Compound | Target Organism (SDH Source) | IC50 (µg/mL) | Reference |
| Penthiopyrad | Phytophthora infestans | 223.9 | [7] |
| Compound 4c | Phytophthora infestans | 12.5 | [7] |
| Compound 5f | Phytophthora infestans | 135.3 | [7] |
| Compound 7f | Phytophthora infestans | 6.9 | [7] |
| Compound 5q | Sclerotinia sclerotiorum | 5.05 µM | [3] |
Fungicide Discovery and Development Workflow
The discovery and development of a new fungicide is a lengthy and complex process, typically taking over a decade from initial screening to market launch. The workflow involves several key stages, from identifying lead compounds to extensive field trials and regulatory approval.
Conclusion and Future Outlook
Pyrazole-based fungicides, particularly the pyrazole carboxamide SDHIs, represent a remarkable success story in modern agrochemical research. Their broad-spectrum activity and novel mode of action have made them indispensable tools for disease management in a variety of crops. However, the emergence of fungal resistance to SDHIs necessitates the continued discovery and development of new fungicides with diverse modes of action. The detailed methodologies and comparative data presented in this guide are intended to support and accelerate these research efforts. Future research will likely focus on the design of novel pyrazole-based compounds that can overcome existing resistance mechanisms, as well as the exploration of new biological targets to ensure the long-term sustainability of chemical crop protection.
References
- 1. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Difluoromethyl Group in Pyrazoles: A Technical Guide to Chemical Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a uniquely valuable substituent, particularly when appended to the pyrazole ring. This technical guide provides an in-depth exploration of the chemical reactivity of the difluoromethyl group in pyrazoles, offering insights into its synthetic manipulation and its role in shaping the properties of bioactive molecules.
Introduction: The Physicochemical Impact of the Difluoromethyl Group
The difluoromethyl group is often considered a "lipophilic hydrogen bond donor" and serves as a bioisostere for hydroxyl (OH), thiol (SH), and sometimes amine (NH₂) or methyl (CH₃) groups.[1][2] Its presence on a pyrazole scaffold imparts a unique combination of properties:
-
Metabolic Stability: The C-F bonds are exceptionally strong, rendering the CHF₂ group resistant to many common metabolic pathways, such as oxidation by aldehyde oxidase.[1] This can significantly improve the pharmacokinetic profile of a drug candidate.
-
Lipophilicity: The CHF₂ group increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2][3] It is less lipophilic than the related trifluoromethyl (CF₃) group, offering a finer level of tuning for structure-activity relationship (SAR) studies.[1]
-
Hydrogen Bonding: The acidic proton of the CHF₂ group can act as a hydrogen bond donor, participating in key interactions with biological targets like enzymes and receptors.[1][2]
-
Electronic Effects: As a strong electron-withdrawing group, the CHF₂ moiety modulates the pKa and electronic distribution of the pyrazole ring, influencing its reactivity and the binding affinity of the parent molecule.[2]
These properties have led to the incorporation of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core into a new class of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides.
Reactivity of the Difluoromethyl Group
The reactivity of the difluoromethyl group on a pyrazole can be broadly categorized into reactions involving the C-H bond and, less commonly, the C-F bonds.
C-H Bond Functionalization via Deprotonation
The hydrogen atom of the CHF₂ group is acidic and can be removed by a strong base to form a difluoromethylide anion. This nucleophilic intermediate can then be trapped by various electrophiles. While direct experimental data for this reaction on a pyrazole ring is sparse in readily available literature, extensive studies on analogous systems, such as 3-(difluoromethyl)pyridine, provide a strong predictive framework.
Logical Workflow for Deprotonative Functionalization: This workflow illustrates the general strategy for the C-H functionalization of an aryl-CHF₂ group.
Caption: General workflow for deprotonation and electrophilic trapping of a CHF₂ group.
Experimental Protocol: Deprotonative Silylation of 3-(Difluoromethyl)pyridine (Analogous System)
The following protocol for the functionalization of 3-(difluoromethyl)pyridine demonstrates a viable methodology that can be adapted for difluoromethylated pyrazoles.
Materials:
-
3-(Difluoromethyl)pyridine
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF)
-
Chlorodimethylphenylsilane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 3-(difluoromethyl)pyridine (1.0 eq.) in anhydrous THF (0.2 M) is prepared in an oven-dried, argon-flushed flask.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
LiHMDS (1.0 M in THF, 1.1 eq.) is added dropwise to the solution over 10 minutes. The mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation.
-
Chlorodimethylphenylsilane (1.2 eq.) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 3-(difluoro(dimethyl(phenyl)silyl)methyl)pyridine.
Radical C-H Functionalization
The generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, followed by its addition to a heterocyclic ring, is a common strategy. However, the direct abstraction of the hydrogen from a pre-existing Ar-CHF₂ group to form an Ar-•CF₂ radical is also a key reactive pathway, often achieved under photocatalytic conditions. This radical can then engage in various transformations.
The Minisci reaction, a powerful tool for the C-H functionalization of electron-deficient heterocycles, typically involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. Given that the difluoromethyl radical (•CF₂H) is considered nucleophilic, Minisci-type reactions on protonated pyrazoles are a plausible, though not extensively documented, pathway for introducing additional functionality.
Table 1: Representative Radical Difluoromethylation Reactions
| Precursor | Heterocycle | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| NaSO₂CF₂H | Various Heterocycles | Photocatalyst (COF), Blue LED, O₂, DMSO | C-H Difluoromethylated Heterocycle | up to 91 | [4] |
| BrCF₂H | Arenes, Heterocycles | Ir(ppy)₃ or Ru(bpy)₃Cl₂, Blue LED | C-H Difluoromethylated Product | Varies |[3] |
Influence of the CHF₂ Group on Pyrazole Ring Reactivity
The pyrazole ring is aromatic and susceptible to electrophilic substitution. The inherent electronics of the ring direct electrophiles primarily to the C4 position. The introduction of a strong electron-withdrawing group like CHF₂ is expected to deactivate the ring towards electrophilic attack, making reactions more sluggish and requiring harsher conditions.
Electrophilic Aromatic Substitution
Standard electrophilic aromatic substitution reactions on pyrazole include nitration, halogenation, and sulfonation.
-
Nitration: Typically performed with a mixture of nitric acid and sulfuric acid, nitration of pyrazole yields 4-nitropyrazole. For a difluoromethyl-substituted pyrazole, this reaction would likely require more forcing conditions due to the deactivating effect of the CHF₂ group, but the C4-selectivity is expected to be maintained.
-
Bromination: N-Bromosuccinimide (NBS) is a common reagent for the bromination of pyrazoles, also yielding the 4-bromo derivative. The reaction rate would be slower for a CHF₂-substituted pyrazole.
Table 2: Regioselectivity in Pyrazole Electrophilic Substitution
| Reaction | Reagents | Electrophile | Typical Position of Attack | Expected Product with 3-CHF₂-Pyrazole |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 3-(Difluoromethyl)-4-nitro-1H-pyrazole |
| Bromination | NBS | Br⁺ | C4 | 4-Bromo-3-(difluoromethyl)-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | 3-(Difluoromethyl)-1H-pyrazole-4-sulfonic acid |
While direct comparative studies are limited, the iodination of 1-aryl-3-CF₃-1H-pyrazoles provides a close analogy. CAN-mediated iodination occurs selectively at the C4 position, whereas deprotonation with n-BuLi followed by quenching with iodine leads to exclusive C5-iodination, demonstrating that reactivity can be directed by the choice of reagents and mechanism.[5]
Application in Drug Development: The Arachidonic Acid Cascade
The principles of difluoromethyl pyrazole reactivity are powerfully illustrated in drug design. A prominent example involves analogues of Celecoxib, a selective COX-2 inhibitor. By replacing a methyl group with a difluoromethyl group or incorporating it into a larger pharmacophore, chemists can modulate the drug's activity and properties.
Celecoxib functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the arachidonic acid cascade, which is responsible for producing inflammatory prostaglandins.[1][6]
Arachidonic Acid Signaling Pathway: This diagram illustrates the conversion of arachidonic acid into pro-inflammatory prostaglandins via the COX pathway and leukotrienes via the LOX pathway, highlighting the point of inhibition by COX-2 inhibitors like Celecoxib.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ClinPGx [clinpgx.org]
- 4. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Vilsmeier-Haack Formylation of 1-methyl-3-(difluoromethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the substrate. Pyrazole derivatives are important scaffolds in medicinal chemistry, and their formylation provides a key intermediate for further functionalization in the development of novel therapeutic agents.
This document provides detailed application notes and a representative protocol for the Vilsmeier-Haack formylation of 1-methyl-3-(difluoromethyl)pyrazole. The presence of the electron-withdrawing difluoromethyl group at the C3 position of the pyrazole ring is known to decrease the nucleophilicity of the ring, making the formylation more challenging compared to pyrazoles with electron-donating substituents. Consequently, the reaction conditions often require higher temperatures and an excess of the Vilsmeier reagent to achieve satisfactory yields.
Reaction Mechanism and Considerations
The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion, also known as the Vilsmeier reagent, from the reaction of DMF and POCl₃. This electrophilic species then attacks the electron-rich position of the pyrazole ring. For 1-substituted pyrazoles, the formylation typically occurs at the C4 position. The resulting iminium salt is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.
Due to the deactivating effect of the difluoromethyl group, the reaction on 1-methyl-3-(difluoromethyl)pyrazole is expected to be slower and may require more forcing conditions than for activated pyrazoles. A study on the Vilsmeier-Haack formylation of various 5-chloro-1,3-disubstituted pyrazoles demonstrated that substrates with electron-withdrawing groups exhibit lower reactivity.[1]
Data Presentation
The following table summarizes the reaction conditions and outcomes for the Vilsmeier-Haack formylation of various substituted pyrazoles, illustrating the effect of substituents on the reaction efficiency. This data is adapted from studies on similar heterocyclic systems and provides a basis for optimizing the reaction for 1-methyl-3-(difluoromethyl)pyrazole.
| Entry | Substrate | Reagent Ratio (Substrate:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-Dimethylpyrazole | 1:3:1.5 | 90 | 2 | 85 | General knowledge |
| 2 | 1-Phenyl-3-methylpyrazole | 1:3:1.5 | 100 | 3 | 78 | General knowledge |
| 3 | 5-Chloro-1-methyl-3-propylpyrazole | 1:5:2 | 120 | 2 | 55 | [1] |
| 4 | 5-Chloro-1-phenyl-3-propylpyrazole | 1:5:2 | 120 | 2 | 52 | [1] |
| 5 | 5-Chloro-1-(4-nitrophenyl)-3-propylpyrazole | 1:5:2 | 120 | 14 | No reaction | [1] |
| 6 | 5-Chloro-1-methyl-3-(trifluoromethyl)pyrazole | 1:5:2 | 120 | 14 | No reaction | [1] |
Experimental Protocols
Synthesis of Starting Material: 1-methyl-3-(difluoromethyl)pyrazole
The starting material, 1-methyl-3-(difluoromethyl)pyrazole, can be synthesized via several routes. One common method involves the cyclization of a suitably functionalized precursor. For instance, the reaction of 4,4-difluoro-1,3-butanedione with methylhydrazine can yield the desired product.
Vilsmeier-Haack Formylation of 1-methyl-3-(difluoromethyl)pyrazole
This protocol is a representative procedure adapted from general methods for the formylation of electron-deficient pyrazoles. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary to achieve the best results for this specific substrate.
Materials:
-
1-methyl-3-(difluoromethyl)pyrazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5-10 equivalents). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphoryl chloride (2-3 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent is an exothermic reaction.
-
Formylation Reaction: Dissolve 1-methyl-3-(difluoromethyl)pyrazole (1 equivalent) in anhydrous DCM.
-
Add the solution of the pyrazole to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to reflux (or a specific temperature, e.g., 100-120 °C, depending on initial trials) and monitor the reaction progress by TLC or LC-MS. Due to the electron-withdrawing nature of the difluoromethyl group, a prolonged reaction time (several hours to overnight) may be required.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde.
Visualizations
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Workflow
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
References
Application Notes and Protocols: Fluorination of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the nucleophilic fluorination of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde to synthesize 5-fluoro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde. This transformation is a key step in the synthesis of valuable intermediates for agrochemical and pharmaceutical compounds, particularly fungicides.[1] The described method utilizes potassium fluoride as the fluorinating agent in the presence of a phase transfer catalyst to achieve high conversion and purity.
Introduction
The incorporation of fluorine atoms into heterocyclic scaffolds is a widely adopted strategy in medicinal and agrochemical research to enhance the biological activity, metabolic stability, and pharmacokinetic properties of molecules. The target molecule, 5-fluoro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde, serves as a crucial building block for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.[2] The conversion of the 5-chloro analogue to the 5-fluoro derivative is efficiently achieved through a nucleophilic aromatic substitution (SNA_r_) reaction, commonly referred to as a Halex (halogen exchange) process.[1]
Recent advancements have demonstrated that the use of a phase transfer catalyst significantly accelerates this fluorination reaction, leading to shorter reaction times and improved efficiency.[1] This document outlines a robust and scalable protocol for this synthesis.
Reaction Scheme
Caption: Reaction scheme for the fluorination of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde.
Quantitative Data Summary
The following table summarizes the results from various experimental conditions for the fluorination reaction.[1][3]
| Example | Starting Material (mmol) | Potassium Fluoride (mmol) | Catalyst (mol%) | Catalyst Type | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product Purity (w/w %) |
| 1 | 100 | 120 | 3 | Bu₄N⁺HSO₄⁻ | DMF | 150 | 3 | 100 | 92 |
| 2 | 100 | 110 | 3 | Bu₄N⁺HSO₄⁻ | DMF | 150 | 3 | 99 | 89 |
| 3 | 100 | 110 | 3 | Bu₄N⁺Br⁻ | DMF | 150 | 3 | 98 | 89 |
| 4 (Control) | 100 | 120 | 0 | None | DMF | 150 | 3 | 52 | - |
| 4 (Control) | 100 | 120 | 0 | None | DMF | 150 | 6 | 73 | - |
| 4 (Control) | 100 | 120 | 0 | None | DMF | 150 | 9 | 83 | - |
| 4 (Control) | 100 | 120 | 0 | None | DMF | 150 | 15 | 93 | - |
Experimental Protocols
Materials:
-
5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
-
Spray-dried potassium fluoride (KF)
-
Tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) or Tetrabutylammonium bromide (Bu₄N⁺Br⁻)
-
Dimethylformamide (DMF)
-
Toluene
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware (reaction flask, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Addition of Reagents:
-
To the stirred solution, add 6.84 g (120 mmol) of spray-dried potassium fluoride and 1 g (3 mol%) of tetrabutylammonium hydrogen sulfate.[3]
-
-
Reaction:
-
Work-up and Isolation:
-
Product Characterization:
-
The resulting product is 18.3 g of 5-fluoro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with a purity of approximately 92 w/w %.[3]
-
Characterize the final product using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dimethylformamide is a toxic solvent; handle with care and avoid inhalation and skin contact.
-
Potassium fluoride is toxic and corrosive; handle with appropriate care.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 5-fluoro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde.
References
- 1. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. KR20150109396A - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis and Use of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of potent fungicides starting from 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This key intermediate is a foundational component for a significant class of modern fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The following sections detail the synthetic pathway, experimental protocols, fungicidal efficacy data, and the mechanism of action for this important class of agricultural compounds.
Introduction
Pyrazole carboxamide fungicides are a critical tool in modern agriculture for the management of a wide range of fungal pathogens. A key structural motif in many of these fungicides is the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core. The synthesis of these molecules often begins with this compound, which is first oxidized to the corresponding carboxylic acid. This acid is then coupled with a variety of amine-containing moieties to generate a diverse library of potential fungicidal agents. These compounds typically exhibit their antifungal properties by inhibiting the fungal respiratory chain at complex II, also known as succinate dehydrogenase (SDH).[1][2]
Synthesis Pathway
The overall synthetic strategy involves a two-step process starting from this compound. The first step is the oxidation of the aldehyde to a carboxylic acid. The resulting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is then activated and coupled with a selected amine to form the final pyrazole carboxamide fungicide.
Experimental Protocols
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol describes the oxidation of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO4)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO3)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filter funnel and filter paper
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Cool the solution in an ice bath with stirring.
-
Slowly add potassium permanganate to the cooled solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate.
-
To the filtrate, add a solution of sodium bisulfite to quench any remaining permanganate.
-
Acidify the solution with hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Collect the precipitated 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Protocol 2: Synthesis of Pyrazole Carboxamide Fungicides via Amide Coupling
This protocol outlines the general procedure for the coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with an amine.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl2) or other activating agents like HATU.[3]
-
Toluene or Dichloromethane (CH2Cl2) as solvent
-
Dimethylformamide (DMF) (catalytic amount)
-
Amine of choice
-
Triethylamine (TEA) or other suitable base
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Acid Activation:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride. This intermediate is often used directly in the next step without further purification.[4]
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in a suitable solvent such as dichloromethane.
-
In a separate flask, dissolve the desired amine and triethylamine in dichloromethane.
-
Cool the amine solution in an ice bath and slowly add the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final pyrazole carboxamide fungicide.
-
Quantitative Data on Fungicidal Activity
The following tables summarize the in vitro antifungal activity of various pyrazole carboxamide fungicides derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid against several important plant pathogens. The data is presented as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in µg/mL or mg/L.
Table 1: Fungicidal Activity (EC50) of Pyrazole Carboxamides against Various Fungi
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| Boscalid | Rhizoctonia solani | 2.2 | [5] |
| Compound E1 | Rhizoctonia solani | 1.1 | [5] |
| Compound 7a | Gibberella zeae | 1.8 | [6] |
| Compound 7c | Fusarium oxysporum | 1.5 | [6] |
| Compound 7c | Cytospora mandshurica | 3.6 | [6] |
| Compound 7f | Phytophthora infestans | 6.8 | [6] |
| Compound 7ai | Rhizoctonia solani | 0.37 | [7][8] |
| Compound 7ai | Alternaria porri | 2.24 | [7] |
| Compound 7ai | Marssonina coronaria | 3.21 | [7] |
| Compound 7ai | Cercospora petroselini | 10.29 | [7] |
Table 2: Fungicidal Activity (EC50) of Pyrazole Carboxamide Thiazole Derivatives
| Compound | Target Fungus | EC50 (mg/L) | Reference |
| Boscalid | Valsa mali | 9.19 | [9] |
| Compound 6i | Valsa mali | 1.77 | [9] |
| Compound 19i | Valsa mali | 1.97 | [9] |
| Compound 23i | Rhizoctonia solani | 3.79 | [9] |
Table 3: Inhibitory Activity (IC50) against Succinate Dehydrogenase
| Compound | IC50 (µM) | Reference |
| Boscalid | 7.9 | [5] |
| Compound E1 | 3.3 | [5] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1][10] This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death.[2][11] The binding of the fungicide to the ubiquinone-binding site (Q-site) of the SDH complex prevents the natural substrate, succinate, from being oxidized to fumarate.[1]
Conclusion
This compound is a valuable precursor for the synthesis of a wide array of highly effective pyrazole carboxamide fungicides. The straightforward synthetic route, involving oxidation and subsequent amide coupling, allows for the creation of diverse chemical libraries for screening and development. The resulting fungicides have demonstrated potent activity against a broad spectrum of plant pathogenic fungi by targeting the essential succinate dehydrogenase enzyme. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of novel fungicidal agents.
References
- 1. ndsu.edu [ndsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. js.ugd.edu.mk [js.ugd.edu.mk]
- 11. researchgate.net [researchgate.net]
Protocol for the Synthesis of Pyrazole Carboxamides from Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxamides are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, making them attractive scaffolds in drug discovery and development. They have demonstrated potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. This application note provides a detailed protocol for the synthesis of pyrazole carboxamides, commencing from readily available pyrazole aldehydes. The described methodology follows a reliable two-step synthetic sequence: the oxidation of a pyrazole aldehyde to the corresponding carboxylic acid, followed by the amidation of the carboxylic acid with a suitable amine. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and organic synthesis.
Overall Synthetic Scheme
The synthesis of pyrazole carboxamides from pyrazole aldehydes is a two-step process. The first step involves the oxidation of the pyrazole aldehyde to a pyrazole carboxylic acid. The second step is the coupling of the resulting carboxylic acid with an amine to form the desired pyrazole carboxamide.
Caption: General workflow for the synthesis of pyrazole carboxamides.
Experimental Protocols
This section details the experimental procedures for the two key transformations in the synthesis of pyrazole carboxamides.
Part 1: Oxidation of Pyrazole Aldehyde to Pyrazole Carboxylic Acid
This protocol describes the oxidation of a pyrazole aldehyde to its corresponding carboxylic acid using potassium permanganate.
Materials:
-
Substituted Pyrazole-4-carbaldehyde
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Sodium bisulfite (NaHSO3) or Sodium sulfite (Na2SO3)
-
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)
-
Water (H2O)
-
Ethanol or Acetone
-
Filter paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Büchner funnel and flask
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyrazole aldehyde (1.0 eq.) in a suitable solvent such as aqueous acetone or ethanol.
-
Basification: Add a solution of NaOH or KOH (1.0-2.0 eq.) in water to the flask and cool the mixture in an ice bath.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (1.0-3.0 eq.) in water to the stirred reaction mixture, maintaining the temperature below 10 °C. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
-
Quenching: Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite or sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO2) is formed.
-
Filtration: Filter the reaction mixture through a pad of celite or filter paper to remove the manganese dioxide precipitate. Wash the filter cake with water.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated HCl or H2SO4 until the pH is acidic (pH 2-3). The pyrazole carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude pyrazole carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Amidation of Pyrazole Carboxylic Acid
Two common methods for the amidation of pyrazole carboxylic acids are provided below.
This method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.
Materials:
-
Pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Primary or secondary amine
-
Triethylamine (Et3N) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Separatory funnel
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous DCM or toluene. Add a catalytic amount of anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath and slowly add thionyl chloride (1.5-2.0 eq.) or oxalyl chloride (1.2-1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
-
Amidation: Dissolve the crude pyrazole-4-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a base such as triethylamine (1.5-2.0 eq.) in anhydrous DCM.
-
Slowly add the amine solution to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude pyrazole carboxamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[1]
This method utilizes coupling reagents to directly form the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acid chloride.[2]
Materials:
-
Pyrazole-4-carboxylic acid
-
Primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a solution of the pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq.), HOBt (1.0-1.2 eq.), and a base such as DIPEA or Et3N (2.0-3.0 eq.).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2-1.5 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Data Presentation
The following table summarizes typical yields for the synthesis of pyrazole carboxamides from pyrazole aldehydes. Please note that yields can vary depending on the specific substrates and reaction conditions used.
| Starting Pyrazole Aldehyde | Oxidation Product | Oxidation Yield (%) | Amidation Method | Amine | Final Pyrazole Carboxamide | Amidation Yield (%) | Overall Yield (%) |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | ~70-80% | Acid Chloride | Substituted anilines | N-Aryl-1,3-diphenyl-1H-pyrazole-4-carboxamide | 60-70% | ~42-56% |
| Substituted 1H-pyrazole-4-carbaldehyde | Substituted 1H-pyrazole-4-carboxylic acid | Not specified | EDC/HOBt | Various amines | Substituted N-alkyl/aryl-1H-pyrazole-4-carboxamide | 65-92%[3] | - |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the detailed experimental workflow for the synthesis of pyrazole carboxamides from pyrazole aldehydes.
Caption: Detailed experimental workflow for pyrazole carboxamide synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of pyrazole carboxamides from pyrazole aldehydes. The two-step procedure, involving an initial oxidation followed by amidation, is a versatile and reliable method for accessing a wide range of pyrazole carboxamide derivatives. The detailed experimental procedures, including two common amidation methods, along with the summarized data and workflow visualization, should serve as a valuable resource for researchers engaged in the synthesis of biologically active heterocyclic compounds. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.
References
Application Notes and Protocols for 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated heterocyclic aldehyde that holds significant potential as a versatile building block in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a difluoromethyl (-CHF2) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the known reactivity of similar pyrazole-4-carbaldehydes and the biological activity of their derivatives. Detailed experimental protocols for key synthetic transformations are also provided.
Key Applications in Medicinal Chemistry
While direct medicinal applications of this compound are not extensively reported in publicly available literature, its primary role is noted as an intermediate in the synthesis of fungicides. However, based on the reactivity of analogous pyrazole-4-carbaldehydes, its principal applications in drug discovery are projected in the synthesis of:
-
Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The aldehyde functionality of the target compound can be readily converted into various pharmacophores known to interact with the ATP-binding site of kinases.
-
Anticancer Agents: Pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The target aldehyde can serve as a scaffold to develop novel anticancer agents.
-
Anti-inflammatory Agents: A number of pyrazole-containing compounds exhibit potent anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
-
Antimicrobial Agents: The pyrazole nucleus is present in several antimicrobial drugs. Derivatives of the title compound could lead to new antibacterial and antifungal agents.
Data Presentation: Biological Activities of Analogous Pyrazole Derivatives
The following tables summarize quantitative data for structurally related pyrazole derivatives, illustrating the potential biological activities of compounds synthesized from this compound.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR1 | 46 | [1][2] |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR2 | 41 | [1][2] |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR3 | 99 | [1][2] |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | FGFR2 V564F mutant | 62 | [1][2] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast Cancer) | 81.48 ± 0.89 | [3] |
| 3,5-diphenyl-1H-pyrazole | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 | [3] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives | CDK2 | 0.98 ± 0.06 | [4] |
| 3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | A375 (Melanoma) | 4.2 | [4] |
| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung Cancer) | 49.85 | [4] |
Table 3: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| α,α-Difluoromethyl ketones with pyrazole nuclei | COX-1 | Micromolar range | [5][6] |
| α,α-Difluoromethyl ketones with pyrazole nuclei | COX-2 | Micromolar range | [5][6] |
Experimental Protocols
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. Below are detailed protocols for key reactions that can be employed to synthesize libraries of bioactive molecules.
Protocol 1: Reductive Amination for the Synthesis of Pyrazole-based Amines
This protocol describes a general procedure for the synthesis of secondary and tertiary amines, which are common moieties in kinase inhibitors.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in DCE, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
Protocol 2: Wittig Reaction for the Synthesis of Pyrazole-based Alkenes
This protocol outlines the synthesis of pyrazole derivatives containing a carbon-carbon double bond, which can act as a rigid linker in drug design.
Materials:
-
This compound
-
Phosphonium ylide (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
n-Butyllithium (if generating the ylide in situ)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
If using a stabilized ylide, dissolve this compound (1 equivalent) and the phosphonium ylide (1.2 equivalents) in anhydrous THF.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC or LC-MS until the starting material is consumed.
-
If generating the ylide in situ from a phosphonium salt, suspend the phosphonium salt (1.2 equivalents) in anhydrous THF at 0 °C.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour at 0 °C to form the ylide.
-
Add a solution of this compound (1 equivalent) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazole Derivatives
This protocol details the formation of an α,β-unsaturated system, a common pharmacophore in various bioactive molecules.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equivalents)
-
Piperidine or other basic catalyst
-
Ethanol or other suitable solvent
-
Ice-water bath
Procedure:
-
Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
Upon completion, cool the reaction mixture in an ice-water bath to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the Knoevenagel condensation product.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic transformations of the title aldehyde.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde using High-Performance Liquid Chromatography (HPLC). The described method is ideal for purity assessment, quantitative determination in reaction mixtures, and quality control of starting materials and final products in a drug development pipeline.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and consistency of this intermediate. This application note details a robust reversed-phase HPLC (RP-HPLC) method for its analysis.
Experimental Protocols
A validated RP-HPLC method is proposed for the precise and accurate quantification of this compound. This method is designed to separate the analyte from potential impurities generated during its synthesis.
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol: HPLC grade
-
Formic Acid: HPLC grade
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: A mixture of Acetonitrile and 0.1% Formic Acid in water is prepared in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a sample containing this compound, dissolve it in a known volume of methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
The quantitative data for the HPLC method validation should be summarized as follows:
| Validation Parameter | Proposed Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 5-10 min |
Visualizations
The following diagrams illustrate the experimental workflow and the logical steps involved in the HPLC method development.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow for the development of the HPLC analytical method.
Application Notes and Protocols for the Derivatization of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of derivatives of 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. The methodologies are based on established procedures for analogous pyrazole compounds and are intended to serve as a comprehensive guide for the exploration of this scaffold in bioassays.
Introduction
The pyrazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. The introduction of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules. This compound is a versatile starting material for the synthesis of a diverse library of derivatives for biological screening. This document outlines key derivatization strategies and protocols for evaluating their potential as antifungal agents and enzyme inhibitors. While the specific biological data for derivatives of this exact starting material is not extensively published, the provided protocols are based on closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives, offering a strong predictive framework for experimental design.[1][2]
Derivatization Strategies
The aldehyde functional group of this compound is a key handle for various chemical transformations, enabling the synthesis of diverse compound libraries. Two primary derivatization strategies are highlighted: Knoevenagel condensation and hydrazone formation.
Knoevenagel Condensation
Knoevenagel condensation of pyrazole aldehydes with active methylene compounds is a robust method for creating carbon-carbon bonds and introducing further chemical diversity.[3][4][5] This reaction is typically catalyzed by a mild base and can often be performed in environmentally friendly solvents.[3][4]
Hydrazone Formation
The reaction of the pyrazole-4-carbaldehyde with various hydrazides or hydrazines readily forms stable hydrazone derivatives.[6][7] This approach allows for the introduction of a wide array of substituents, significantly expanding the chemical space for biological screening.[6]
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes the synthesis of a pyrazole-methylene-malononitrile derivative.
Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation of this compound.
Materials:
-
This compound
-
Malononitrile
-
Ammonium Carbonate
-
Ethanol
-
Deionized Water
-
Round bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) supplies
Procedure: [3]
-
To a 50 mL round bottom flask, add this compound (1 mmol) and malononitrile (1 mmol).
-
Add 10 mL of a 1:1 mixture of water and ethanol.
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (0.2 mmol, 20 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion (typically 3-20 minutes), cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
General Protocol for Hydrazone Synthesis
This protocol details the formation of a hydrazone derivative from the starting aldehyde.
Workflow for Hydrazone Synthesis
Caption: Workflow for the synthesis of hydrazone derivatives.
Materials:
-
This compound
-
Substituted hydrazide (e.g., isonicotinohydrazide)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
TLC supplies
-
Dissolve this compound (1 mmol) and the desired substituted hydrazide (1 mmol) in ethanol in a round bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the hydrazone derivative.
-
Recrystallization from a suitable solvent such as ethanol may be performed for further purification.[6]
Bioassay Protocols
In Vitro Antifungal Activity Assay
This protocol is for assessing the antifungal activity of the synthesized derivatives against a panel of phytopathogenic fungi.
Workflow for Antifungal Bioassay
Caption: Workflow for the in vitro antifungal activity assay.
Materials:
-
Synthesized pyrazole derivatives
-
Potato Dextrose Agar (PDA) medium
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)[2]
-
Commercial fungicide as a positive control (e.g., Boscalid)[1]
-
DMSO
-
Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.
-
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations. Pour the mixture into sterile Petri dishes.
-
From a fresh culture of the test fungus, cut 5 mm mycelial discs using a sterile cork borer.
-
Place one mycelial disc at the center of each PDA plate containing the test compounds.
-
Incubate the plates at 25°C for 48-72 hours, or until the fungal growth in the negative control (PDA with DMSO) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
-
Determine the EC50 (Effective Concentration for 50% inhibition) values by probit analysis.
Table 1: Antifungal Activity of Analagous 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides (EC50 in µg/mL) [1]
| Compound | Colletotrichum orbiculare | Rhizoctonia solani | Phytophthora infestans | Fusarium moniliforme | Botryosphaeria berengeriana | Botrytis cinerea |
| 9m * | 5.50 | 14.40 | 75.54 | 79.42 | 28.29 | >100 |
| Boscalid | 98.60 | 35.80 | >100 | >100 | >100 | 8.90 |
*N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide
In Vitro Enzyme Inhibition Assay (Example: Cyclooxygenase - COX)
This protocol provides a general framework for evaluating the inhibitory potential of the synthesized derivatives against enzymes, using a COX inhibition assay as an example.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Materials:
-
Synthesized pyrazole derivatives
-
Purified enzyme (e.g., COX-1, COX-2)
-
Enzyme substrate (e.g., arachidonic acid)
-
Assay buffer
-
Known inhibitor as a positive control (e.g., Celecoxib for COX-2)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure: [9]
-
Prepare serial dilutions of the test compounds and the positive control in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, any necessary cofactors, and the test compound dilutions.
-
Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the absorbance or fluorescence at appropriate wavelengths over a set period to determine the reaction rate.
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use a suitable model to calculate the IC50 (Inhibitory Concentration for 50% inhibition) value.
Table 2: Representative Enzyme Inhibition Data for Pyrazole Derivatives Against COX-2 [10]
| Compound | Target Enzyme | IC50 (µM) |
| Celecoxib | COX-2 | 2.80 |
| Compound 18h * | COX-2 | 19.32 |
*A specific pyrazoline derivative linked to a 4-methylsulfonylphenyl scaffold
Data Presentation and Interpretation
All quantitative data from the bioassays should be systematically organized into tables for clear comparison of the synthesized derivatives. This includes EC50 values for antifungal activity and IC50 values for enzyme inhibition. The structure-activity relationships (SAR) can then be elucidated by correlating the structural modifications of the derivatives with their biological activities. The inclusion of a difluoromethyl group is anticipated to influence the electronic properties and conformational preferences of the molecules, potentially leading to enhanced biological activity.[2]
Conclusion
The derivatization of this compound via Knoevenagel condensation and hydrazone formation offers a promising avenue for the discovery of novel bioactive compounds. The provided protocols for synthesis and bioassays serve as a robust starting point for researchers to explore the therapeutic potential of this chemical scaffold. Careful analysis of the resulting quantitative data will be crucial in guiding future drug design and optimization efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. damascusuniversity.edu.sy [damascusuniversity.edu.sy]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazole-Hydrazone Derivatives Containing an Isoxazole Moiety: Design, Synthesis, and Antiviral Activity | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
Application Notes and Protocols: 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the utilization of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a versatile molecular probe in biological research and drug development. This document outlines its potential applications as a reactive probe for protein labeling and as a putative enzyme inhibitor, drawing upon the established reactivity of the aldehyde functional group and the known biological activities of related pyrazole-containing molecules.
Application 1: Molecular Probe for Covalent Protein Labeling
The aldehyde moiety of this compound can serve as a reactive handle for the covalent labeling of proteins, primarily through the formation of a Schiff base with the primary amino groups of lysine residues. This approach allows for the introduction of the difluoromethyl-pyrazole scaffold onto a protein of interest, which can be used for various downstream applications, including the study of protein-ligand interactions, the development of targeted therapeutics, and the creation of antibody-drug conjugates.
Experimental Protocols
Protocol 1.1: Covalent Labeling of a Target Protein via Schiff Base Formation
This protocol describes the covalent modification of a purified protein using this compound.
Materials:
-
Purified protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., PD-10) or dialysis cassette
Procedure:
-
Protein Preparation: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. b. Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Reductive Amination (Stabilization of Schiff Base): a. Add freshly prepared sodium cyanoborohydride solution to a final concentration of 20 mM. b. Incubate for 1 hour at room temperature.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted aldehyde. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted probe and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: a. Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay). b. Characterize the conjugate by SDS-PAGE to confirm no significant protein degradation or aggregation has occurred. c. Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling (i.e., the number of probe molecules per protein).
Data Presentation
Table 1: Hypothetical Characterization of a Labeled Monoclonal Antibody (mAb)
| Parameter | Unlabeled mAb | Labeled mAb |
| Concentration (mg/mL) | 2.0 | 1.8 |
| Molecular Weight (Da) by MS | 150,000 | 150,528 |
| Calculated Degree of Labeling | N/A | 3.0 |
| Purity by SDS-PAGE (%) | >95 | >95 |
Visualization
Application 2: Molecular Probe for Enzyme Inhibition Studies
The structural similarity of the 5-(Difluoromethyl)-1-methyl-1H-pyrazole core to known fungicides that target succinate dehydrogenase (SDH) suggests that this compound may act as an inhibitor of this enzyme.[1][2][3][4] SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a critical target for drug development.
Experimental Protocols
Protocol 2.1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory potential of this compound against SDH. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate by SDH.
Materials:
-
Mitochondrial fraction containing SDH activity (e.g., from isolated mitochondria or cell lysates)
-
This compound
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM KCN, 10 µM rotenone
-
Succinate solution (e.g., 100 mM)
-
DCPIP solution (e.g., 2 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Enzyme Preparation: Prepare the mitochondrial fraction in ice-cold Assay Buffer to a suitable concentration.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in DMSO (e.g., from 100 mM to 1 µM).
-
Assay Setup: a. In a 96-well plate, add 5 µL of the diluted inhibitor or DMSO (for control) to each well. b. Add 175 µL of Assay Buffer to each well. c. Add 10 µL of the mitochondrial preparation to each well. d. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: a. Add 10 µL of DCPIP solution to each well. b. Initiate the reaction by adding 10 µL of succinate solution to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 10-15 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of DCPIP reduction for each inhibitor concentration. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Table 2: Hypothetical SDH Inhibition Data
| Inhibitor Concentration (µM) | Rate of DCPIP Reduction (mAU/min) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 0.1 | 9.2 | 12.4 |
| 1 | 6.8 | 35.2 |
| 10 | 3.1 | 70.5 |
| 100 | 0.8 | 92.4 |
| Calculated IC₅₀ (µM) | 5.6 |
Visualization
Disclaimer: The protocols and applications described herein are based on the chemical properties of the aldehyde functional group and the biological activities of structurally related compounds. The specific reactivity and efficacy of this compound as a molecular probe must be experimentally validated. The provided data is hypothetical and for illustrative purposes only.
References
- 1. elib.bsu.by [elib.bsu.by]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the formylation of the pyrazole core to produce this compound is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as the pyrazole ring system.
Q2: What are the typical starting materials for the Vilsmeier-Haack synthesis of the target molecule?
A2: The typical starting material is 1,3-disubstituted 5-chloro-1H-pyrazoles which undergo formylation to yield the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes.[1] For the specific synthesis of this compound, the likely precursor would be 3-(Difluoromethyl)-1-methyl-1H-pyrazole.
Q3: Are there alternative, more environmentally friendly methods to consider?
A3: Yes, recent advancements have focused on "green chemistry" approaches to the Vilsmeier-Haack reaction. These include the use of ultrasonic and microwave-assisted synthesis, which can significantly reduce reaction times, improve yields, and allow for the use of less toxic solvents.[6]
Q4: Can other functional groups on the pyrazole ring affect the Vilsmeier-Haack reaction?
A4: Yes, the nature of the substituents on the pyrazole ring can significantly impact the reactivity. Pyrazoles bearing strong electron-withdrawing groups have shown low reactivity in the Vilsmeier-Haack reaction.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Vilsmeier Reagent | Prepare the Vilsmeier reagent (from POCl₃ and DMF) fresh at a low temperature (e.g., -10°C to 0°C) before adding the pyrazole substrate.[5] | The Vilsmeier reagent can degrade over time or if prepared at elevated temperatures, leading to a loss of formylating activity. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature after the addition of the pyrazole substrate. Optimal temperatures can range from 70°C to 120°C.[1][5] | The formylation of the pyrazole ring is often endothermic and requires sufficient thermal energy to proceed at an appreciable rate. |
| Sub-optimal Reagent Stoichiometry | Ensure an excess of the Vilsmeier reagent is used. A molar ratio of at least 4 equivalents of both POCl₃ and DMF to the pyrazole substrate has been shown to be effective.[1][5] | An excess of the formylating agent can drive the reaction to completion, especially if the substrate is not highly reactive. |
| Poor Substrate Reactivity | If the pyrazole starting material has strong electron-withdrawing groups, consider modifying the reaction conditions to be more forcing (higher temperature, longer reaction time) or exploring alternative synthetic routes.[1] | Electron-withdrawing groups deactivate the pyrazole ring towards electrophilic substitution by the Vilsmeier reagent. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Starting Material or Product | Maintain strict temperature control throughout the reaction. Avoid excessively high temperatures or prolonged reaction times, which can lead to degradation. | Pyrazole derivatives and aldehydes can be sensitive to heat, leading to the formation of tars and other decomposition byproducts. |
| Hydrolysis of Vilsmeier Reagent | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The Vilsmeier reagent is highly reactive towards water, which will quench the reagent and prevent the desired formylation. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before workup. | Unreacted starting material will contaminate the final product and can complicate purification. |
| Side Reactions | In some cases, dehydrochlorination can occur as a side reaction.[1] Careful control of reaction conditions and purification by chromatography may be necessary to isolate the desired product. | The reaction conditions for the Vilsmeier-Haack reaction can sometimes promote other transformations depending on the substrate. |
Data Presentation: Optimization of Vilsmeier-Haack Reaction Conditions
The following tables summarize data from studies on optimizing the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis, which can be used as a starting point for optimizing the synthesis of this compound.
Table 1: Optimization of Microwave-Assisted Organic Synthesis (MAOS) for Pyrazole Formylation [6]
| Entry | Temperature (°C) | Power (W) | Time (min) | Yield (%) |
| 1 | 40 | 100 | 10 | 27 |
| 2 | 40 | 200 | 10 | 48 |
| 3 | 40 | 300 | 10 | 52 |
| 4 | 60 | 100 | 10 | 58 |
| 5 | 60 | 200 | 10 | 85 |
| 6 | 60 | 300 | 10 | 63 |
| 7 | 80 | 100 | 10 | 51 |
| 8 | 80 | 200 | 10 | 68 |
| 9 | 80 | 300 | 10 | 56 |
Table 2: Optimization of Reagent Ratio for Pyrazole Formylation [1]
| Entry | Molar Ratio (Pyrazole : DMF : POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 1 : 1 | 70 | 24 | 0 |
| 2 | 1 : 2 : 2 | 120 | 24 | 45 |
| 3 | 1 : 4 : 4 | 120 | 24 | 78 |
| 4 | 1 : 6 : 4 | 120 | 24 | 85 |
| 5 | 1 : 6 : 6 | 120 | 24 | 85 |
| 6 | 1 : 8 : 4 | 120 | 24 | 85 |
| 7 | 1 : 6 : 4 | 120 | 36 | 85 |
| 8 | 1 : 6 : 4 | 120 | 48 | 85 |
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Formylation of a Pyrazole[1][5]
-
To a stirred solution of dry dimethylformamide (DMF, 4-6 equivalents) at -10°C to 0°C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃, 4-6 equivalents).
-
Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve the pyrazole starting material (1 equivalent) in a minimal amount of dry DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 70-120°C).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into a cold saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 6. degres.eu [degres.eu]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the Vilsmeier-Haack formylation of pyrazoles.
Troubleshooting Guide
This guide addresses common problems encountered during the Vilsmeier-Haack reaction of pyrazoles, offering potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the chloroiminium salt (the active reagent).[1] | 1. Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0–5 °C) and use it immediately.[1] |
| 2. Insufficiently Reactive Pyrazole Substrate: Electron-withdrawing groups on the pyrazole ring decrease its nucleophilicity, hindering the electrophilic substitution.[1][2] | 2. Modify Reaction Conditions: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent.[1] Increasing the reaction temperature may also be necessary; for some substrates, temperatures as high as 120°C have been shown to be effective.[2] | |
| 3. Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material.[1] | 3. Monitor and Adjust Reaction Time/Temperature: Monitor the reaction's progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70–80 °C) or extending the reaction time.[1] | |
| 4. Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to the work-up conditions.[1] | 4. Optimize Work-up Procedure: Perform the aqueous quench of the reaction mixture at low temperatures (e.g., by pouring it onto crushed ice). Carefully neutralize the mixture, avoiding strongly acidic or basic conditions if the product is sensitive. | |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic processes. Excessive heat can lead to polymerization and decomposition of starting materials and products.[1] | 1. Strict Temperature Control: Maintain the recommended temperature throughout the reaction. Use an ice bath or other cooling methods, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate.[1] |
| 2. Impurities in Starting Materials: Impurities in the pyrazole substrate or solvents can lead to undesirable side reactions.[1] | 2. Use Purified Materials: Ensure the purity of the starting pyrazole and use high-purity, anhydrous solvents.[1] | |
| Multiple Products Observed on TLC | 1. Side Reactions: The use of a large excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions. | 1. Optimize Reagent Stoichiometry: Adjust the ratio of the Vilsmeier reagent to the pyrazole substrate. A smaller excess may be sufficient and can minimize the formation of byproducts.[1] |
| 2. Decomposition: The starting material or the product may be decomposing under the reaction conditions. | 2. Control Reaction Conditions: Ensure that the reaction temperature is not too high and the reaction time is not excessively long.[1] | |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during extraction. | 1. Modify Extraction Procedure: Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and improve the extraction efficiency of the organic solvent. |
| 2. Emulsion Formation During Extraction: This can complicate the separation of the aqueous and organic layers. | 2. Break the Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be an effective method for separating the layers. |
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting low yields in the Vilsmeier-Haack formylation of pyrazoles.
A workflow for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is it applied to pyrazoles?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1][3] For pyrazoles, this reaction is typically used to add a formyl group at the C4 position of the pyrazole ring.[1] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1][4]
Q2: How is the Vilsmeier reagent prepared and what are the key precautions?
The Vilsmeier reagent is usually prepared in situ by the slow addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, such as N,N-dimethylformamide (DMF).[1][5] This reaction is exothermic and must be performed under anhydrous conditions to prevent the decomposition of the reagent.[1]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive. The reaction should always be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The work-up procedure, which often involves quenching the reaction with ice, should be done slowly and carefully to control the exothermic reaction.[1]
Q4: How can the progress of the reaction be monitored?
The progress of the Vilsmeier-Haack formylation can be monitored by thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture can be carefully quenched with water or a basic solution, extracted with an appropriate organic solvent, and then spotted on a TLC plate to observe the disappearance of the starting material and the appearance of the product.[1]
Quantitative Data on Reaction Conditions
The optimal conditions for the Vilsmeier-Haack reaction of pyrazoles can vary significantly depending on the substituents on the pyrazole ring. The following table summarizes reaction conditions from a study on the formylation of various 1,3-disubstituted 5-chloro-1H-pyrazoles.
| Entry | R (at C3) | R' (at N1) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Pr | Me | 1 | 120 | 67 |
| 2 | Pr | Pr | 2 | 120 | 65 |
| 3 | Pr | -CH₂CH₂Cl | 2.5 | 120 | 58 |
| 4 | Pr | Bn | 2.5 | 120 | 62 |
| 5 | Me | Ph | 5 | 120 | 55 |
| 6 | Ph | Me | 6 | 120 | 48 |
| 7 | 4-Me-C₆H₄ | Me | 6 | 120 | 45 |
| 8 | 4-NO₂-C₆H₄ | Me | 8 | 120 | 15 |
| 9 | CF₃ | Me | - | 120 | No Reaction |
| Data adapted from Popov, A. V. et al. Arkivoc 2018, v, 0-0.[2] |
General Experimental Protocol
The following is a general procedure for the Vilsmeier-Haack formylation of a 1,3-disubstituted 5-chloro-1H-pyrazole, based on reported methodologies.[6]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (6 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise to the DMF, ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 0 °C for 10–15 minutes, during which the viscous, white Vilsmeier reagent will form.
-
Reaction: Add the pyrazole substrate (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture to a pH of approximately 7 with a saturated solution of sodium carbonate (Na₂CO₃).
-
Extract the product with a suitable organic solvent (e.g., chloroform, 3 times).
-
Combine the organic layers, dry over a drying agent (e.g., MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole-4-carbaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. arkat-usa.org [arkat-usa.org]
Technical Support Center: Formylation of Difluoromethyl Pyrazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side products encountered during the formylation of difluoromethyl pyrazoles. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common formylation methods for difluoromethyl pyrazoles?
A1: The Vilsmeier-Haack reaction is the most prevalent method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the pyrazole ring.[3] While other methods like the Reimer-Tiemann reaction exist for formylating phenols, they are less common for pyrazoles and can lead to different side products due to the use of dichlorocarbene.[4]
Q2: I am observing low yields of the desired 4-formyl product. What are the potential causes?
A2: Low yields in the formylation of difluoromethyl pyrazoles can stem from several factors:
-
Deactivation by the -CHF₂ Group: The difluoromethyl group is strongly electron-withdrawing, which deactivates the pyrazole ring towards electrophilic aromatic substitution, the core mechanism of the Vilsmeier-Haack reaction. This inherent low reactivity often requires more forcing reaction conditions.
-
Inappropriate Reaction Conditions: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to degradation of the starting material or the product.[5] Conversely, conditions that are too mild may result in a low conversion rate.
-
Suboptimal Reagent Stoichiometry: The ratio of the pyrazole substrate to the Vilsmeier reagent (DMF/POCl₃) is critical. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess might promote side reactions.[5]
-
Formation of Isomeric Side Products: Depending on the substitution pattern of the pyrazole, formylation can occur at different positions, leading to a mixture of isomers and reducing the yield of the desired product.
Q3: An unexpected side product was isolated from my reaction. What could it be?
A3: The formation of side products is a common issue, particularly when using forcing conditions. Potential side products include:
-
Chlorinated Pyrazoles: The Vilsmeier-Haack reagent contains a reactive chloroiminium species. Under certain conditions, this can act as a chlorinating agent, leading to the formation of chloro-pyrazoles instead of or in addition to the formylated product.
-
Products of N-Difluoromethylation Isomerism: For N-H pyrazoles, difluoromethylation on the nitrogen can lead to a mixture of isomers (e.g., 1-difluoromethyl-3-methylpyrazole and 1-difluoromethyl-5-methylpyrazole), which are notoriously difficult to separate.[6] While this is not a formylation side product, it is a common challenge in the synthesis of the starting materials.
-
Decomposition Products: The combination of the electron-withdrawing -CHF₂ group and harsh Vilsmeier-Haack conditions can lead to ring-opening or other decomposition pathways. Using DMF as a solvent at high temperatures can also result in unidentified byproducts.[7]
Troubleshooting Guide
This guide addresses specific issues encountered during the formylation of difluoromethyl pyrazoles.
Issue 1: Multiple Products Detected by TLC/LC-MS Analysis
If your analysis shows the formation of multiple products, consider the following optimization steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for multiple product formation.
Issue 2: Reaction Fails to Proceed or Shows Low Conversion
If the starting material is largely unreacted, the reaction conditions may be too mild for the deactivated pyrazole ring.
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Gradually increase from room temperature up to 120°C. | The electron-withdrawing nature of the -CHF₂ group requires higher activation energy for the electrophilic substitution to occur. |
| Reagent Ratio | Increase the equivalents of DMF and POCl₃ (e.g., from 2 eq. to 5 eq.). | A higher concentration of the Vilsmeier reagent can improve the reaction rate for deactivated substrates.[2] |
| Reaction Time | Extend the reaction time from a few hours up to 24 hours. | Slow-reacting substrates may require longer times to reach completion. Monitor progress by TLC to avoid product degradation. |
Reaction Pathways and Side Reactions
The Vilsmeier-Haack reaction on a difluoromethyl pyrazole proceeds via electrophilic attack of the Vilsmeier reagent on the electron-rich C4 position. However, side reactions can occur.
Vilsmeier-Haack Formylation and a Potential Side Reaction
Caption: Desired formylation pathway and a potential chlorination side reaction.
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 3-(Difluoromethyl)-1H-pyrazole
Disclaimer: This is a generalized procedure and must be adapted based on the specific substrate and laboratory safety protocols.
-
Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 5.0 eq.). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the 3-(difluoromethyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., dichloroethane) and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain it for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it carefully onto crushed ice containing a saturated solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate.
-
Extraction: Stir the aqueous mixture for 1-2 hours, then extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-formyl-3-(difluoromethyl)-1H-pyrazole.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding 5-chloro precursor if applicable to the synthetic route. Other potential impurities are regioisomers formed during the pyrazole ring synthesis, byproducts from side reactions, and residual solvents from the reaction or initial extraction steps.[1][2] Discoloration of the reaction mixture can also indicate the formation of colored impurities.[2]
Q2: My purified product has a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis and purification can stem from several factors.[2] Incomplete reactions, side-product formation, or degradation of the target compound can all contribute.[3] To troubleshoot, ensure the purity of your starting materials, as impurities can lead to side reactions and complicate purification.[2][4] Optimizing reaction conditions such as temperature, reaction time, and stoichiometry can also improve yield.[2] During purification, care should be taken to select the appropriate solvent system for extraction and chromatography to minimize product loss.
Q3: I am observing the formation of a regioisomer. How can I improve the regioselectivity and purify the desired product?
A3: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazoles.[2] Regioselectivity is influenced by both steric and electronic factors of the reactants.[2] Adjusting the pH of the reaction can influence the initial site of attack during synthesis.[4] For purification, column chromatography is the most common method for separating pyrazole regioisomers.[3] Careful selection of the mobile phase is crucial for achieving good separation.
Q4: What are the recommended purification techniques for this compound?
A4: The most common and effective purification techniques for pyrazole derivatives like the target compound are column chromatography on silica gel and recrystallization.[1][3][4] For closely eluting impurities, optimizing High-Performance Liquid Chromatography (HPLC) purification methods by adjusting the gradient, flow rate, and mobile phase composition may be necessary.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product from Impurities | Inappropriate solvent system (eluent). | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A solvent system that gives a well-separated spot for the product with an Rf value between 0.2 and 0.4 is often a good starting point. |
| Overloading the column. | Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Column packing is not uniform. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred. | |
| Product is not Eluting from the Column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| Product Elutes too Quickly with Impurities | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent and gradually increase the polarity. |
Recrystallization
| Issue | Possible Cause | Solution |
| Product Does Not Crystallize | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. Scratching the inside of the flask with a glass rod can also induce crystallization. Adding a seed crystal of the pure compound can be very effective.[2] |
| The wrong solvent or solvent mixture is being used. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. | |
| Oily Product Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | Use a solvent with a lower boiling point.[2] The presence of impurities can also lower the melting point and cause oiling out. |
| Low Recovery of Crystals | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The solution was not cooled sufficiently. | Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. |
Quantitative Data Summary
The following table summarizes purity data from the synthesis of a closely related analog, 5-fluoro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde, which can provide an expectation for purification outcomes.
| Reaction Solvent | Phase Transfer Catalyst | Purity (ww%) |
| Dimethylacetamide | Bu4N+HSO4- | 90%[5] |
| Dimethylformamide | Bu4N+HSO4- | 92%[5] |
| Dimethylformamide | Bu4N+Br- | 89%[5] |
| Dimethylformamide | Bu4N+HSO4- | 89%[6] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
- Drain the solvent until it is level with the top of the sand.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
3. Elution:
- Begin eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate).
- Monitor the elution of compounds using thin-layer chromatography (TLC).
- Gradually increase the polarity of the eluent as needed to elute the target compound.
4. Collection and Analysis:
- Collect fractions in separate test tubes.
- Analyze the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. KR20150109396A - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
- 6. US20150353502A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on byproduct identification and mitigation.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Target Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of starting material or product. 4. Formation of unidentified byproducts. | 1. Monitor reaction progress using TLC or GC-MS to ensure completion. 2. Optimize the reaction temperature; for Vilsmeier-Haack reactions, a temperature range of 70-120°C is often employed.[1] 3. Ensure anhydrous conditions and use freshly distilled solvents and reagents. 4. Characterize byproducts using techniques like NMR and mass spectrometry to understand side reactions. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of formylating agent (Vilsmeier reagent). 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). 2. Increase the reaction time and monitor for the disappearance of the starting material. 3. Gradually increase the reaction temperature in small increments (e.g., 10°C). |
| Formation of a Hydroxymethylated Byproduct | Decomposition of DMF at elevated temperatures can generate formaldehyde, which can react with the pyrazole ring.[1] | 1. Maintain a controlled reaction temperature, avoiding excessive heat. 2. Consider using an alternative formylating agent if the issue persists. |
| Observation of a Dimerized or Polymeric Byproduct | Possible side reactions of the aldehyde product under acidic or high-temperature conditions. | 1. Ensure prompt work-up and purification of the product after the reaction is complete. 2. Maintain a neutral pH during work-up and purification steps. |
| Inconsistent Reaction Conversion | Presence of moisture in the reaction, which can quench the Vilsmeier reagent. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-methyl-3-(difluoromethyl)-1H-pyrazole.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[4][5]
Q2: What are the likely byproducts in this synthesis?
A2: Based on the Vilsmeier-Haack reaction mechanism and conditions, potential byproducts may include:
-
Unreacted 1-methyl-3-(difluoromethyl)-1H-pyrazole: This indicates an incomplete reaction.
-
5-Chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde: If the Vilsmeier reagent is generated from a chloride-containing source like POCl₃, residual chloride may lead to this chlorinated byproduct.
-
Hydroxymethylated pyrazole: As mentioned in the troubleshooting guide, decomposition of DMF at higher temperatures can lead to the formation of a hydroxymethylated byproduct.[1]
-
Over-formylated or other regioisomers: While formylation is expected at the C4 position, trace amounts of other isomers might form depending on the precise reaction conditions. However, for 1,3-disubstituted pyrazoles, formylation at the 4-position is highly favored.[6]
Q3: How can I purify the final product from these byproducts?
A3: Column chromatography on silica gel is a standard and effective method for purifying the target aldehyde from the starting material and byproducts. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization can also be employed as a final purification step to obtain a highly pure product.
Q4: Can the difluoromethyl group react under Vilsmeier-Haack conditions?
A4: The difluoromethyl (CHF₂) group is generally stable under Vilsmeier-Haack conditions. The reaction is an electrophilic aromatic substitution on the pyrazole ring, and the CHF₂ group is not expected to participate in the reaction.
Q5: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A5: The following techniques are highly recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the masses of the product and volatile byproducts, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR will be particularly useful for confirming the integrity of the difluoromethyl group.
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation:
-
To a stirred solution of N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane) at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃).
-
Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methyl-3-(difluoromethyl)-1H-pyrazole in the same anhydrous solvent to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-90°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the key chemical pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound and a potential side reaction.
Caption: Troubleshooting workflow for synthesis and purification.
References
Technical Support Center: Purifying Pyrazole-4-Carbaldehydes via Column Chromatography
This guide provides detailed technical support for researchers, scientists, and drug development professionals on the purification of pyrazole-4-carbaldehydes using column chromatography. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazole-4-carbaldehydes?
The most commonly used stationary phase for the column chromatography of pyrazole-4-carbaldehydes is silica gel.[1][2][3] A standard mesh size, such as 70-230 mesh ASTM (0.063–0.200 mm), is typically effective.[1]
Q2: Which mobile phase (eluent) system should I start with?
The choice of mobile phase depends on the polarity of your specific pyrazole-4-carbaldehyde derivative. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can optimize the ratio based on preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How do I determine the optimal mobile phase ratio?
To find the best solvent system, run several TLC plates with varying ratios of your chosen solvents (e.g., hexane:ethyl acetate). The ideal system will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4, ensuring good separation from impurities.
Q4: Can I use other solvents for the mobile phase?
Yes, other solvents can be used. For instance, chloroform has been successfully used as a single-component mobile phase for certain derivatives.[4] Dichloromethane can also be used in combination with hexane or ethyl acetate. The choice depends on the specific separation required.
Experimental Protocols & Data
General Protocol for Column Chromatography Purification
This protocol outlines a standard procedure for purifying pyrazole-4-carbaldehydes synthesized, for example, via a Vilsmeier-Haack reaction.[1][5]
-
Preparation of the Crude Sample:
-
After the reaction workup (e.g., quenching with ice, neutralization, and extraction), ensure the crude product is completely dry by concentrating it under reduced pressure.[4][6]
-
Adsorb the dry crude product onto a small amount of silica gel (dry loading). This is done by dissolving the crude material in a minimal amount of a solvent it is highly soluble in (like dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under vacuum until a fine, dry powder is obtained.
-
-
Packing the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure. Ensure there are no air bubbles or cracks in the stationary phase.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample onto the sand layer.
-
Gently add the mobile phase to the column and begin elution.
-
Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute your compound. For example, start with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.
-
Collect fractions in test tubes or vials.
-
-
Analysis and Product Recovery:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.[1]
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified pyrazole-4-carbaldehyde.
-
Table 1: Example Mobile Phase Compositions
The following table summarizes various eluent systems reported in the literature for the purification of pyrazole-4-carbaldehyde derivatives.
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Silica Gel | Chloroform | [4] |
| 1-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole | Silica Gel | Petroleum Ether / Ethyl Acetate (8:2) | [3] |
| 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | Silica Gel | Ethyl Acetate / n-Hexane (1:4) | [7] |
| General Pyrazole Derivatives | Silica Gel | Hexane / Ethyl Acetate (19:1) | [8] |
| 1-cyclopropylpyrazole-4-carbaldehyde | Silica Gel | 20% Ethyl Acetate / Hexane (TLC) | [9] |
Visual Workflow and Troubleshooting
Purification Workflow
The following diagram illustrates the general workflow for the purification of pyrazole-4-carbaldehydes.
Caption: General workflow for column chromatography purification.
Troubleshooting Guide
Encountering issues during column chromatography is common. This guide provides solutions to specific problems.
Problem 1: Poor or no separation of spots on the column.
-
Possible Cause: The mobile phase is too polar. Your compound and impurities are moving too quickly down the column.
-
Solution: Decrease the polarity of the eluent. Reduce the proportion of the polar solvent (e.g., ethyl acetate) and increase the non-polar solvent (e.g., hexane). Confirm the new solvent system with TLC before running the column again.
Problem 2: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough. Your compound has a strong affinity for the silica gel and is not moving.
-
Solution: Gradually increase the polarity of your mobile phase. If you are running an isocratic system (constant solvent ratio), switch to a gradient elution where you slowly increase the concentration of the more polar solvent.
Problem 3: The compound elutes with the solvent front.
-
Possible Cause: The mobile phase is far too polar, or the compound is very non-polar.
-
Solution: Significantly decrease the polarity of the eluent. Start with a highly non-polar solvent like pure hexane and gradually add small percentages of a more polar solvent.
Problem 4: Cracks or channels are forming in the silica bed.
-
Possible Cause: The column was packed improperly, or it has run dry.
-
Solution: This issue is difficult to fix once it occurs. The best course of action is to repack the column carefully. Always ensure the silica bed is fully submerged in the solvent and never let the solvent level drop below the top of the stationary phase.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common chromatography problems.
Caption: Decision tree for troubleshooting chromatography issues.
References
- 1. mdpi.com [mdpi.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. rsc.org [rsc.org]
- 9. 35344-95-7 | 1H-Pyrazole-4-carboxaldehyde | Aldehydes | Ambeed.com [ambeed.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The comparison focuses on reaction efficiency, starting material accessibility, and overall practicality, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Pyrazole Formylation | Route 2: Dechlorination of a Chloropyrazole Intermediate |
| Starting Materials | Ethyl difluoroacetoacetate, Methylhydrazine, Vilsmeier reagent (DMF, POCl₃) | 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one, Vilsmeier reagent, H₂/Pd-C |
| Key Reactions | Pyrazole ring formation, Vilsmeier-Haack formylation | Vilsmeier-Haack reaction with chlorination, Catalytic hydrogenation |
| Overall Yield | Moderate to Good | Good |
| Scalability | Potentially scalable | Scalable, with considerations for handling gaseous H₂ |
| Purity of Final Product | Good, requires chromatographic purification | High, purification is often straightforward |
| Safety Considerations | Use of phosphorus oxychloride (corrosive, water-reactive) | Use of phosphorus oxychloride and flammable H₂ gas under pressure |
Synthetic Route 1: Pyrazole Formation Followed by Vilsmeier-Haack Formylation
This route involves the initial construction of the 3-(difluoromethyl)-1-methyl-1H-pyrazole core, followed by the introduction of the carbaldehyde group at the 4-position via a Vilsmeier-Haack reaction.
Experimental Protocol
Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole
-
To a solution of ethyl difluoroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add triethyl orthoformate (1.2 equivalents) and acetic anhydride (1.5 equivalents).
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and add a solution of methylhydrazine (1.1 equivalents) in the same solvent dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure. The resulting crude product, primarily ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is then hydrolyzed.
-
To the crude ester, add a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, acidify with hydrochloric acid to pH 2-3, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole.
Step 2: Vilsmeier-Haack Formylation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents) and cool to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF, maintaining the temperature below 10°C.
-
After the addition, stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
To this reagent, add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole (1 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 70-80°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution to pH 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthetic Route 2: Vilsmeier-Haack Reaction of a Pyrazolone Followed by Dechlorination
This approach utilizes a Vilsmeier-Haack reaction on a pyrazolone precursor, which concurrently introduces the formyl group and a chlorine atom, followed by a reductive dechlorination step.
Experimental Protocol
Step 1: Synthesis of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
-
In a 50 mL three-necked flask, add N,N-dimethylformamide (DMF, 7.5 mL) and cool to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 20 mL) dropwise, keeping the temperature below 10°C. Stir for 20 minutes after the addition is complete.
-
Slowly add 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one (25 mmol) to the mixture.
-
Heat the reaction to 80-90°C and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into 100 mL of ice water.
-
Extract the aqueous phase with ethyl acetate (4 x 10 mL).
-
Wash the combined organic phase with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][2]
Step 2: Dechlorination of 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
-
Dissolve 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol.
-
Add 10% palladium on carbon (Pd/C, 0.1 w/w) and magnesium oxide (MgO, 0.2 w/w) to the solution.
-
Purge the reaction vessel with hydrogen gas three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at 25°C for 16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Visualization of Synthetic Pathways
Caption: Comparative diagram of two synthetic routes to the target molecule.
References
Efficacy of Fungicides Derived from 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of novel fungicides derived from 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde against economically important phytopathogenic fungi. The performance of these next-generation pyrazole fungicides is evaluated against established commercial alternatives, supported by experimental data from in vitro and in vivo studies. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new fungicidal agents.
Executive Summary
Fungicides derived from the this compound scaffold have demonstrated significant potential in controlling a broad spectrum of plant fungal diseases. These compounds primarily act as succinate dehydrogenase inhibitors (SDHIs), a well-established mode of action in modern fungicides. Experimental data reveals that certain novel pyrazole derivatives exhibit fungicidal activity comparable or superior to that of commercial mainstays such as boscalid and pyraclostrobin against key pathogens. This guide presents a detailed analysis of their efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Comparative Efficacy: In Vitro Antifungal Activity
The in vitro antifungal efficacy of novel pyrazole derivatives is typically assessed by determining the half-maximal effective concentration (EC50) against a panel of phytopathogenic fungi. Lower EC50 values indicate higher antifungal activity. The following table summarizes the EC50 values for representative novel pyrazole fungicides and commercial standards.
| Fungicide/Compound | Target Pathogen | EC50 (µg/mL) | Reference Compound(s) | EC50 (µg/mL) of Reference |
| Novel Pyrazole Derivatives | ||||
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m)[1] | Botrytis cinerea | 24.87 | Boscalid | - |
| Cercospora arachidicola | 33.99 | Boscalid | - | |
| Phytophthora infestans | 80.94 | Boscalid | - | |
| Pseudomonas capsici | 35.35 | Boscalid | - | |
| Fusarium solani | 96.21 | Boscalid | - | |
| Botryosphaeria berengeriana | 29.13 | Boscalid | - | |
| Rhizoctonia solani | 55.83 | Boscalid | - | |
| Isoxazolol pyrazole carboxylate 7ai[2] | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 |
| Alternaria porri | 2.24 | Carbendazol | - | |
| Marssonina coronaria | 3.21 | Carbendazol | - | |
| Cercospora petroselini | 10.29 | Carbendazol | - | |
| Pyrazole Analogue 1v[3] | Fusarium graminearum | 0.0530 µM | Pyraclostrobin | 0.0112 µM |
| Colletotrichum micotianae | 0.1430 µM | Pyraclostrobin | 0.0352 µM | |
| Pyrazole Analogue 1t[3] | Fusarium graminearum | 0.0735 µM | Pyraclostrobin | 0.0112 µM |
| Commercial Fungicides | ||||
| Azoxystrobin[4] | Alternaria alternata | 1.86 | - | - |
| Boscalid + Pyraclostrobin (Bellis)[4] | Alternaria alternata | 1.57 | - | - |
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This method is a standard procedure to determine the intrinsic efficacy of a fungicide against a specific fungus.
Objective: To determine the concentration of the test compound that inhibits the mycelial growth of a target fungus by 50% (EC50).
Materials:
-
Test compounds (novel pyrazole fungicides and reference fungicides)
-
Target fungal isolates
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to prepare stock solutions of a known concentration.
-
Preparation of Amended Media: Add appropriate volumes of the stock solutions to molten PDA to achieve a series of final concentrations (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). A control plate containing PDA with DMSO at the same concentration used in the treatments should also be prepared.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (typically 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
-
-
EC50 Determination: The EC50 values are calculated by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
In Vivo Antifungal Activity Evaluation on Whole Plants
This assay evaluates the protective efficacy of a fungicide on a host plant against a specific pathogen.
Objective: To assess the ability of a test compound to prevent or reduce disease development on a host plant.
Materials:
-
Test compounds
-
Host plants (e.g., wheat, tomato, cucumber seedlings)
-
Pathogen inoculum (spore suspension or mycelial fragments)
-
Spray equipment
-
Greenhouse or controlled environment chamber
Procedure:
-
Plant Cultivation: Grow healthy host plants to a specific growth stage (e.g., two-leaf stage).
-
Preparation of Treatment Solutions: Prepare spray solutions of the test compounds at various concentrations in water, often with a surfactant to ensure even coverage.
-
Fungicide Application: Spray the plant foliage with the treatment solutions until runoff. A control group should be sprayed with water and surfactant only. Allow the plants to dry.
-
Inoculation: After a set period (e.g., 24 or 48 hours), inoculate the plants with a suspension of fungal spores or mycelial fragments.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) for a period suitable for infection (typically 24-48 hours).
-
Disease Development: Transfer the plants to a greenhouse or growth chamber with conditions conducive to disease development.
-
Disease Assessment: After a specific incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by measuring the percentage of leaf area affected, lesion size, or by using a disease severity rating scale.
-
Efficacy Calculation: Calculate the protective efficacy of the fungicide using the following formula:
-
Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
-
Mechanism of Action and Signaling Pathways
Fungicides derived from this compound, particularly the carboxamide derivatives, are known to function as Succinate Dehydrogenase Inhibitors (SDHIs)[5][6]. They target and block the activity of the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial electron transport chain of fungi.
Succinate Dehydrogenase (SDH) Inhibition Pathway
The SDH enzyme is a key component of cellular respiration, linking the Krebs cycle and the electron transport chain[7][8]. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the electron transport chain. By inhibiting SDH, these pyrazole fungicides disrupt the fungus's ability to produce ATP, leading to energy depletion and ultimately cell death.
Caption: Mechanism of action of pyrazole fungicides as Succinate Dehydrogenase Inhibitors (SDHIs).
Experimental Workflow for In Vivo Fungicide Efficacy Evaluation
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of a novel fungicide.
Caption: Standard workflow for in vivo evaluation of fungicide protective efficacy.
Conclusion
The exploration of fungicides derived from this compound has yielded several promising lead compounds with potent and broad-spectrum antifungal activity. Their mechanism of action as SDHIs places them in a well-established and effective class of fungicides. The comparative data presented in this guide indicates that these novel pyrazole derivatives are strong candidates for further development and have the potential to become valuable tools in integrated disease management strategies. Continued research, particularly focusing on in vivo efficacy against a wider range of pathogens and on different crops, is warranted to fully elucidate their agricultural potential.
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary Mixture of Azoxystrobin, Boscalid and Pyraclostrobin Disrupts the Gut Microbiota and Metabolic Balance of Honeybees (Apis cerana cerana) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Formylation: Vilsmeier-Haack, Duff, and Reimer-Tiemann Reactions
For researchers, scientists, and professionals in drug development, the formylation of pyrazoles is a critical step in the synthesis of numerous biologically active compounds. This guide provides an objective comparison of three prominent formylation methods: the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction, supported by experimental data and detailed protocols to aid in methodological selection.
The introduction of a formyl group onto the pyrazole ring opens up a gateway for further molecular elaborations, making the choice of formylation technique a pivotal decision in synthetic strategy. Factors such as yield, regioselectivity, substrate compatibility, and reaction conditions vary significantly across different methods. This document aims to delineate these differences to inform your synthetic design.
At a Glance: Comparison of Pyrazole Formylation Methods
| Method | Reagents | Typical Reaction Conditions | Yields | Regioselectivity | Substrate Scope |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to reflux (60-120 °C), 1-17 hours | Good to excellent (up to 95%) | Highly regioselective for the 4-position | Broad, tolerates various substituents, including electron-withdrawing groups.[1] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, AcOH) | Reflux, ~12 hours | Good (76.5-98.9%) | Highly regioselective for the 4-position of 1-phenyl-1H-pyrazoles | Effective for 1-phenyl-1H-pyrazoles with both electron-donating and electron-withdrawing substituents on the phenyl ring. |
| Reimer-Tiemann | Chloroform (CHCl₃), strong base (e.g., NaOH, KOH) | Elevated temperatures (e.g., 70-80 °C) | Generally low to moderate | Primarily ortho- to activating groups; limited specific data for pyrazoles. | Primarily used for phenols and electron-rich heterocycles like pyrroles and indoles.[2][3] Its application to pyrazoles is not well-documented with specific examples. |
In-Depth Analysis of Formylation Methods
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction stands out as a versatile and widely employed method for the formylation of a diverse range of pyrazole derivatives.[4][5][6][7][8] This method involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction generally proceeds with high regioselectivity, favoring the introduction of the formyl group at the C4-position of the pyrazole ring.[6]
The reaction conditions are relatively mild, and it is compatible with a broad spectrum of functional groups. For instance, 1,3-disubstituted-5-chloro-1H-pyrazoles can be effectively formylated in good yields.[4] The reaction has been successfully applied to the synthesis of various pyrazole-4-carbaldehydes, which are valuable intermediates in the preparation of compounds with anti-tumor, anti-fungal, and anti-bacterial properties.[5][7]
Duff Reaction
The Duff reaction provides an alternative route for the formylation of certain pyrazole scaffolds, particularly 1-phenyl-1H-pyrazoles. This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid. The reaction demonstrates excellent regioselectivity, exclusively yielding the 4-formyl derivative.
Studies have shown that the Duff reaction is tolerant to both electron-donating and electron-withdrawing substituents on the phenyl ring of 1-phenyl-1H-pyrazole, consistently producing good yields.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction, a classical method for the ortho-formylation of phenols, involves the reaction of a substrate with chloroform in the presence of a strong base.[2] The reactive species is dichlorocarbene, which is generated in situ. While this reaction is effective for electron-rich aromatic compounds like phenols, pyrroles, and indoles, its application to pyrazoles is not extensively documented in the scientific literature with specific examples and yield data.[2][3] The harsh basic conditions of the Reimer-Tiemann reaction may not be suitable for all pyrazole substrates. For pyrroles, this reaction is known to sometimes lead to ring-expansion products, such as 3-chloropyridines, which could be a potential side reaction for other azoles as well.[9]
Experimental Protocols
Vilsmeier-Haack Formylation of 1,3-Disubstituted-5-chloro-1H-pyrazole[4]
A solution of the 1,3-disubstituted-5-chloro-1H-pyrazole in DMF is stirred and cooled to 0 °C. Phosphorus oxychloride (POCl₃) is added dropwise, and the mixture is then heated to 120 °C for 2 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution). The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Duff Reaction for Formylation of 1-Phenyl-1H-pyrazole
To a solution of 1-phenyl-1H-pyrazole in trifluoroacetic acid, hexamethylenetetramine is added. The reaction mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the solution is carefully poured into a beaker containing crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to afford the 1-phenyl-1H-pyrazole-4-carbaldehyde.
General Procedure for Reimer-Tiemann Reaction[2]
Caution: Chloroform is a hazardous substance. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
To a solution of the substrate in a suitable solvent (e.g., ethanol), an aqueous solution of a strong base (e.g., sodium hydroxide) is added. The mixture is heated to 70-80 °C, and chloroform is added dropwise while maintaining the temperature. The reaction is stirred for several hours. After completion, the excess chloroform and solvent are removed by distillation. The remaining aqueous solution is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the formylated product, which may require further purification.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for pyrazole formylation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. chim.it [chim.it]
- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Validating the Molecular Structure of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comparative overview of the primary analytical techniques used to validate the structure of a novel compound, using 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde as a representative example. We will compare the gold standard, single-crystal X-ray crystallography, with powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Method 1: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the precise location of each atom. This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry.
Strengths:
-
Provides the absolute 3D structure.
-
Unambiguously determines stereochemistry.
-
Offers insights into intermolecular interactions and crystal packing.
Limitations:
-
Requires the growth of high-quality single crystals, which can be challenging and time-consuming.[3][4]
-
The structure represents the solid state, which may differ from the conformation in solution.
-
Not suitable for amorphous solids or oils.
Hypothetical Crystallographic Data
Below are the anticipated crystallographic data for this compound, presented in a standard format.
| Parameter | Hypothetical Value |
| Empirical Formula | C(_7)H(_7)F(_2)N(_2)O |
| Formula Weight | 177.15 |
| Crystal System | Monoclinic |
| Space Group | P2(_1)/c |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 7.9 |
| α, β, γ (°) | α = 90, β = 105, γ = 90 |
| Volume (ų) | 782.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.505 |
| R-factor | < 0.05 |
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[5][6] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H, ¹³C, ¹⁹F, ³¹P). A suite of 1D and 2D NMR experiments can be used to piece together the molecular skeleton.
Strengths:
-
Provides detailed information about the molecular structure in solution.
-
Non-destructive technique.
-
A wide range of experiments can establish atom-to-atom connectivity.
-
Can provide information on dynamic processes.
Limitations:
-
Does not provide direct information on bond lengths or angles.
-
Absolute stereochemistry can be difficult to determine without chiral auxiliaries or advanced techniques.
-
Requires a relatively pure sample that is soluble in a deuterated solvent.
Predicted NMR Data
Based on known spectral data for similar pyrazole derivatives, the following are the expected NMR chemical shifts for this compound.[7][8][9][10][11][12][13][14]
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.95 | s | 1H | -CHO |
| 8.10 | s | 1H | H-3 (pyrazole) |
| 6.80 | t | 1H | -CHF₂ |
| 3.90 | s | 3H | -CH₃ |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| 185.0 | -CHO |
| 145.0 | C-5 (pyrazole) |
| 140.0 | C-3 (pyrazole) |
| 115.0 | C-4 (pyrazole) |
| 110.0 (t) | -CHF₂ |
| 35.0 | -CH₃ |
¹⁹F NMR (470 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -115.0 | d | -CHF₂ |
Method 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[16][17] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
Strengths:
-
Provides highly accurate molecular weight and elemental composition (HRMS).
-
Requires very small amounts of sample.
-
Fragmentation patterns can help identify structural motifs.[18][19][20]
-
The presence of isotopes (like Cl, Br) gives characteristic patterns.[21][22]
Limitations:
-
Isomers often cannot be distinguished by mass alone.
-
Provides limited information on stereochemistry.
-
Fragmentation can sometimes be complex and difficult to interpret.
Predicted Mass Spectrometry Data
The expected mass spectral data for this compound.
High-Resolution Mass Spectrometry (HRMS-ESI):
| Parameter | Value |
| Molecular Formula | C(_7)H(_7)F(_2)N(_2)O |
| Calculated m/z [M+H]⁺ | 177.0521 |
| Observed m/z [M+H]⁺ | 177.0525 |
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation:
| m/z | Proposed Fragment Ion |
| 176 | [M]⁺˙ |
| 175 | [M-H]⁺ |
| 147 | [M-CHO]⁺ |
| 125 | [M-CHF₂]⁺ |
Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D structure, bond lengths/angles, stereochemistry | Connectivity, chemical environment, solution conformation | Molecular weight, elemental composition, structural motifs |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm) | ~1-10 mg, soluble in deuterated solvent | Micrograms to nanograms |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex stereoisomers | Isomers are often indistinguishable |
| Throughput | Low; crystal growth can take days to weeks | High; spectra can be acquired in minutes to hours | High; analysis is rapid |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: A pure sample of the compound is dissolved in a suitable solvent or solvent mixture to near saturation.[4] The solution is filtered to remove any particulate matter. Crystals are grown by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.[1][3][23]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments are run.[5][6]
-
Data Processing and Analysis: The acquired data (Free Induction Decays) are Fourier transformed to generate the spectra. The spectra are phased and baseline corrected. Chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.
Mass Spectrometry
-
Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL for direct infusion, or prepared for injection into a chromatography system coupled to the mass spectrometer (e.g., GC-MS, LC-MS).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Electron Ionization (EI) for volatile compounds.[17]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular weight and fragmentation patterns are then interpreted.[15]
Visualizing the Workflow and Comparison
Caption: A typical workflow for the structural validation of a new chemical entity.
Caption: Key features of the three primary techniques for structural elucidation.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. uni-saarland.de [uni-saarland.de]
- 16. researchgate.net [researchgate.net]
- 17. compoundchem.com [compoundchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Biological Activity of Difluoromethyl and Trifluoromethyl Pyrazole Aldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups are frequently employed as bioisosteres to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides an objective comparison of the biological activities of pyrazole derivatives functionalized with these two critical moieties. Due to a lack of direct comparative studies on difluoromethyl versus trifluoromethyl pyrazole aldehydes, this analysis focuses on closely related pyrazole derivatives, such as carboxamides and other substituted pyrazoles, to provide valuable insights into their relative biological potential.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for the antifungal, anti-inflammatory, and cytotoxic activities of difluoromethyl- and trifluoromethyl-substituted pyrazole derivatives.
Table 1: Antifungal Activity of Difluoromethyl vs. Trifluoromethyl Pyrazole Derivatives
| Compound Class | Substitution | Target Fungi | Activity Metric (EC₅₀ in µg/mL) | Reference |
| Pyrazole Carboxamide | 3-(Difluoromethyl) | Colletotrichum orbiculare | 5.50 | [1] |
| Rhizoctonia solani | 14.40 | [1] | ||
| Botryosphaeria berengeriana | 28.29 | [1] | ||
| Phytophthora infestans | 75.54 | [1] | ||
| Fusarium moniliforme | 79.42 | [1] | ||
| Pyrazole Derivative | 4-(p-Trifluoromethyl-phenyl) | Botrytis cinerea | 2.432 | [2] |
| Rhizoctonia solani | 2.182 | [2] | ||
| Valsa mali | 1.787 | [2] | ||
| Thanatephorus cucumeris | 1.638 | [2] | ||
| Fusarium oxysporum | 6.986 | [2] | ||
| Fusarium graminearum | 6.043 | [2] | ||
| Pyrazole Derivative | 5-(Trifluoromethyl) | Fusarium graminearum | 0.0530 µM | [3] |
Table 2: Anti-inflammatory Activity of Trifluoromethyl Pyrazole Derivatives
| Compound Class | Substitution | Assay | Activity Metric | Reference |
| 3-Trifluoromethyl-5-arylpyrazole | 3-(Trifluoromethyl) | COX-2 Inhibition | IC₅₀ = 0.02 µM | [4] |
| COX-1 Inhibition | IC₅₀ = 4.5 µM | [4] | ||
| 1,3,5-Trisubstituted Pyrazole | 3-(Trifluoromethyl) | Carrageenan-induced paw edema | 62-76% inhibition | [5] |
| Trifluoromethyl-pyrazole-carboxamide | 3-(Trifluoromethyl) | COX-2 Inhibition | IC₅₀ = 2.65 µM | [6] |
| COX-1 Inhibition | IC₅₀ = 0.46 µM | [6] |
Note: No direct comparative anti-inflammatory data for difluoromethyl pyrazole derivatives was identified in the reviewed literature.
Table 3: Cytotoxicity of Difluoromethyl vs. Trifluoromethyl Pyrazole Derivatives
| Compound Class | Substitution | Cell Line | Activity Metric (IC₅₀) | Reference |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | 3-(Trifluoromethyl) | MCF-7 (Breast Cancer) | 81.48 ± 0.89 µM | [7] |
| Pyrazole Derivative | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | N/A (Example of a pyrazole derivative) | MDA-MB-468 (Breast Cancer): 14.97 µM (24h), 6.45 µM (48h) | [8] |
| Pyrazole Derivative | 4-(3-trifluoromethylphenyldiazenyl)-1H-pyrazole | HepG-2 (Liver Cancer), HCT-116 (Colon Cancer), MCF-7 (Breast Cancer) | Significant cytotoxic effects reported | [9] |
| Pyrazole Derivative | TOSIND | MDA-MB-231 (Breast Cancer) | 17.7 ± 2.7 µM (72h) | [10] |
| Pyrazole Derivative | PYRIND | MCF-7 (Breast Cancer) | 39.7 ± 5.8 µM (72h) | [10] |
Note: Specific IC₅₀ values for difluoromethyl pyrazole aldehydes or their direct analogs against cancer cell lines were not available in the reviewed literature for a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antifungal Activity: Mycelium Growth Inhibition Assay
This method is used to evaluate the efficacy of compounds in inhibiting the growth of pathogenic fungi.[2][11]
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the media to achieve the desired final concentration. The final solvent concentration should not be phytotoxic.
-
Plating: The PDA medium containing the test compound is poured into sterile Petri dishes. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.
-
Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate. The EC₅₀ value, the concentration that causes 50% inhibition of mycelial growth, is then determined by probit analysis.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.[12][13][14][15][16]
-
Animals: Male Wistar rats (or a similar strain) weighing 150-200g are used. The animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, a 0.1 mL of 1% carrageenan suspension in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection and at specified time intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: Inhibition (%) = [1 - (Vt / Vc)] × 100 where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plate is incubated for an additional 1.5 to 4 hours at 37°C.[19]
-
Formazan Solubilization: The medium containing MTT is removed, and 130-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[17][19] The plate is then shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 590 nm.[19]
-
Calculation: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
Pyrazole derivatives often exert their biological effects by modulating key signaling pathways involved in inflammation and cell proliferation. The NF-κB and MAPK signaling pathways are common targets.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.[20][21][22][23][24]
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and survival.[25][26][27][28][29]
Experimental Workflows
Caption: Experimental workflow for the mycelium growth inhibition assay.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT (Assay protocol [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 29. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Catalysts in Pyrazole Synthesis for Researchers and Drug Development Professionals
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The efficient synthesis of pyrazole derivatives is therefore of paramount importance. The choice of catalyst plays a pivotal role in determining the yield, reaction time, and overall sustainability of the synthetic process. This guide provides an objective comparison of various catalytic systems for pyrazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The synthesis of pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (the Knorr pyrazole synthesis and related methods), can be significantly influenced by the catalyst employed. The following table summarizes the performance of a range of catalysts, from traditional acid catalysts to modern nanocatalysts, in the synthesis of various pyrazole derivatives.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| Glacial Acetic Acid | Acetylacetone, Hydrazine Hydrate | Ethanol | 50 | 3 hours | >90 | [1] |
| Ammonium Chloride (NH₄Cl) | Acetylacetone, Hydrazine Hydrate | Ethanol | Reflux | - | - | [2] |
| Iodine (I₂) | N,N-dimethyl enaminones, Sulfonyl hydrazines | - | Room Temp | - | - | [3] |
| Scandium(III) triflate (Sc(OTf)₃) | Perfluoroacetyl diazoester, Ketones | - | - | - | 97 | [4] |
| Copper(I) triflate (CuOTf) | β,γ-unsaturated hydrazones | - | - | - | - | [4] |
| Heterogeneous Catalysts | ||||||
| Amberlyst-70 | 1,3-diketones, Hydrazines/Hydrazides | Water | Room Temp | - | - | [3] |
| Fe₃O₄@L-arginine | Aldehydes, Malononitrile, Hydrazine, β-ketoester | - | - | - | - | [5] |
| Nanosized Magnesium Oxide (MgO) | Aldehydes, Substituted hydrazine, Malononitrile, 3-oxoproponoate | Water | Room Temp | 20 min | 88-97 | [5] |
| Nanocatalysts | ||||||
| Graphene Oxide Nanoparticles | 1,3-dicarbonyl compounds, Hydrazine | - | - | Short | High | [6] |
| Ag/La-ZnO Core-Shell | Aryl aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Solvent-free | Room Temp | 10-25 min | High | [7] |
| FeNi₃/SiO₂/HPG-MNP | Benzaldehyde, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Neat | Room Temp | Short | 88-95 | [8] |
| ZnO Nano-catalyst | Cinnamaldehydes, Hydrazine hydrate | Solvent-free (Microwave) | - | - | - | [9] |
| YS-Fe₃O₄@PMO/IL-Cu | Malononitrile, Benzaldehyde, Ethyl acetoacetate, Hydrazine hydrate | Water | 25 (Ultrasonic) | - | High | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for pyrazole synthesis using different types of catalysts.
Green Synthesis of 3,5-dimethylpyrazole using Ammonium Chloride[2]
-
Reactants: Acetyl acetone (20 mmol), Hydrazine hydrate (40 mmol), Ammonium chloride (2 mmol).
-
Solvent: Ethanol (100 mL).
-
Procedure:
-
Dissolve acetyl acetone in ethanol in a dry round-bottom flask.
-
Add hydrazine hydrate and ammonium chloride to the solution. A few drops of glacial acetic acid can be optionally added as a co-catalyst.
-
The reaction mixture is then processed for product isolation and purification.
-
Nanocatalyst-Mediated Synthesis of 4H-pyrano[2,3-c] pyrazoles[7]
-
Reactants: Aryl aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Hydrazine hydrate (1 mmol), Malononitrile (1 mmol).
-
Catalyst: Ag/La-ZnO core-shell nanoparticles.
-
Procedure:
-
Combine the aryl aldehyde, ethyl acetoacetate, hydrazine hydrate, malononitrile, and the Ag/La-ZnO nanocatalyst in a mortar.
-
Grind the mixture using a pestle for 10-25 minutes at ambient room temperature.
-
The reaction progress is monitored, followed by workup to isolate the product.
-
Visualizing Synthetic Pathways and Workflows
Diagrams are powerful tools for illustrating complex chemical transformations and experimental procedures. The following diagrams, generated using the DOT language, depict a general mechanism for pyrazole synthesis and a typical experimental workflow.
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: A typical experimental workflow for catalyzed pyrazole synthesis.
Conclusion
The selection of a catalyst for pyrazole synthesis is a critical decision that impacts reaction efficiency, cost, and environmental footprint. Homogeneous catalysts like acetic acid offer simplicity, while heterogeneous catalysts such as Amberlyst-70 and nanosized MgO provide advantages in terms of reusability and ease of separation.[3][5] The emergence of nanocatalysts, including graphene oxide and various metal-based nanoparticles, represents a significant advancement, often enabling reactions under milder conditions, in shorter times, and with higher yields.[6][7][8] For researchers focused on green chemistry, solvent-free and aqueous-based systems utilizing catalysts like Ag/La-ZnO or carrying out reactions under microwave or ultrasonic irradiation are particularly promising.[7][9][10] This guide provides a comparative framework to assist in the rational selection of catalysts, ultimately facilitating the discovery and development of novel pyrazole-based pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 7. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
New Fungicides Outperform Commercial Standards in Controlling Key Plant Pathogens
A comprehensive review of recent studies indicates that newly developed fungicides, including pydiflumetofen and mefentrifluconazole (Revysol®), demonstrate superior efficacy in managing critical fungal diseases compared to established commercial standards like boscalid and some older triazoles. These findings, supported by extensive in vitro and in vivo experimental data, offer promising new tools for researchers and agricultural professionals in the ongoing battle against fungal pathogens and the development of fungicide resistance.
This guide provides a detailed comparison of the performance of selected new fungicides against their commercial counterparts, presenting quantitative data, experimental protocols, and visual representations of key biological and experimental processes.
Performance Data: A Quantitative Comparison
The efficacy of new fungicides has been rigorously tested against various fungal pathogens. The following tables summarize the comparative performance data from recent studies.
Table 1: In Vitro Efficacy of Pydiflumetofen against Botrytis cinerea
| Fungicide | Mean EC50 (mg/liter)¹ | Pathogen Isolate Status | Source |
| Pydiflumetofen | 0.06 ± 0.01 (2017) | SDHI-Sensitive & Resistant | [1][2] |
| 0.07 ± 0.02 (2018) | [1][2] | ||
| 0.05 ± 0.02 (2019) | [1][2] | ||
| Boscalid | - | - | - |
| Fluopyram | - | - | [2] |
| Isopyrazam | - | - | [2] |
| Benzovindiflupyr | - | - | [2] |
¹EC50: The concentration of a fungicide that causes a 50% inhibition of fungal growth. Data presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of Pydiflumetofen against Gray Mold on Cucumber Leaves
| Fungicide | Application Rate (mg/liter) | Disease Control Efficacy (%) | Source |
| Pydiflumetofen | 300 | 80.9 | [1][2] |
| Boscalid | 400 | 42.7 | [1][2] |
Table 3: Comparative Efficacy of New Postharvest Fungicides against Citrus Green Mold (Penicillium digitatum)
| Fungicide/Mixture | Application Concentration (mg/liter) | Efficacy Remarks | Source |
| Pyrimethanil | 1,000 - 1,200 | Highest level of green mold control when applied 9-21 hours after inoculation. | [3] |
| Fludioxonil | 1,000 - 1,200 | Very high efficacy at early application timings. | [3] |
| Azoxystrobin | 1,000 - 1,200 | Very high efficacy at early application timings. | [3] |
| Azoxystrobin-Fludioxonil | 500 each | Significantly more effective than single-fungicide treatments. | [3] |
| Imazalil-Pyrimethanil | - | Most effective mixture in controlling decay. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the performance data.
In Vitro Spore Germination Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit fungal spore germination.
-
Isolate Preparation: Single-spore isolates of the target fungus (e.g., Botrytis cinerea) are cultured on a suitable medium like potato dextrose agar (PDA).[1]
-
Spore Suspension: Spores are harvested from the culture plates and suspended in a sterile solution. The concentration of spores is adjusted to a standard level (e.g., 10^5 spores/mL).
-
Fungicide Solutions: A series of dilutions of the test fungicide are prepared in a solvent (e.g., acetone) and then mixed with the growth medium to achieve the desired final concentrations.
-
Incubation: A small volume of the spore suspension is added to the fungicide-amended medium in microtiter plates or on microscope slides. The plates/slides are then incubated under controlled conditions (temperature and light) conducive to spore germination.
-
Evaluation: After a set incubation period, the percentage of germinated spores is determined by microscopic observation. A spore is considered germinated if the germ tube is longer than the spore's diameter.
-
Data Analysis: The effective concentration causing 50% inhibition of germination (EC50) is calculated by probit analysis or logistic regression.[1][2]
In Vivo Fungicide Efficacy Trial on Detached Leaves
This method assesses the protective efficacy of a fungicide on plant tissue.
-
Plant Material: Healthy, uniform leaves are detached from the host plant (e.g., cucumber).[2]
-
Fungicide Application: The detached leaves are sprayed with the test fungicide at a specified concentration until runoff. Control leaves are treated with a blank solution (without the fungicide).
-
Inoculation: After the fungicide application has dried, the leaves are inoculated with a spore suspension of the target pathogen.
-
Incubation: The inoculated leaves are placed in a humid chamber to maintain high humidity and incubated under controlled temperature and light conditions to facilitate infection and disease development.
-
Disease Assessment: After a specific incubation period, the disease severity is assessed by measuring the lesion size or the percentage of the leaf area covered by lesions.
-
Efficacy Calculation: The control efficacy of the fungicide is calculated using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.[2]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways, experimental procedures, and logical frameworks.
Caption: Mechanism of action for SDHI fungicides.
Caption: In vitro fungicide screening workflow.
Caption: Logic of fungicide resistance management.
The Rise of New Chemistries
The development of novel fungicide chemistries is driven by the need to manage fungicide resistance, which poses a significant threat to global food security.[4][5] Fungicides are classified into different groups based on their mode of action (MoA) by the Fungicide Resistance Action Committee (FRAC).[4] The introduction of fungicides with new MoAs is crucial for effective resistance management strategies, which often involve rotating or mixing products with different target sites.[4][6]
Pydiflumetofen is a new-generation succinate dehydrogenase inhibitor (SDHI) fungicide (FRAC Group 7).[1][2] Studies have shown its high efficacy against both sensitive and some SDHI-resistant strains of Botrytis cinerea, the causal agent of gray mold.[1][2] This suggests that pydiflumetofen can be a valuable tool in gray mold management programs.
Revysol® (mefentrifluconazole) is a novel triazole fungicide (FRAC Group 3), also known as a demethylation inhibitor (DMI).[7][8][9] Its unique molecular structure allows it to effectively control fungal strains that have developed reduced sensitivity to older azoles.[7][10] Recent data has highlighted its consistent performance against key cereal diseases like septoria and rusts.[7]
Benzovindiflupyr is another SDHI fungicide that has demonstrated high effectiveness against a range of fungal diseases, including rusts and anthracnose.[11][12] Its different mode of action compared to commonly used strobilurins and triazoles makes it a valuable component in resistance management programs.[11]
Conclusion
The benchmarking of new fungicides against commercial standards reveals a significant advancement in the tools available for fungal disease management. New active ingredients like pydiflumetofen, mefentrifluconazole, and benzovindiflupyr offer improved efficacy, broader disease spectrums, and in some cases, activity against resistant pathogen populations. The strategic integration of these new fungicides into integrated pest management (IPM) programs, guided by a thorough understanding of their mode of action and resistance risk, will be paramount for sustainable crop protection. Researchers and drug development professionals are encouraged to utilize the provided data and protocols to further evaluate and optimize the use of these next-generation fungicidal compounds.
References
- 1. Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates of Botrytis cinerea and Efficacy Against Gray Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Comparative Efficacy of the New Postharvest Fungicides Azoxystrobin, Fludioxonil, and Pyrimethanil for Managing Citrus Green Mold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General Guidelines for Managing Fungicide Resistance | Cornell Vegetables [vegetables.cornell.edu]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. New AHDB insight shows how Revysol is the gift that keeps on giving - BASF Agricultural Solutions UK [agricentre.basf.co.uk]
- 8. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 9. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 10. agriculture.basf.com [agriculture.basf.com]
- 11. epa.gov [epa.gov]
- 12. Benzovindiflupyr [sitem.herts.ac.uk]
A Comparative Spectroscopic Analysis of Pyrazole Aldehyde Isomers
A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of 1H-pyrazole-3-carboxaldehyde, 1H-pyrazole-4-carboxaldehyde, and 1H-pyrazole-5-carboxaldehyde.
This guide provides a comprehensive comparison of the spectroscopic properties of three key pyrazole aldehyde isomers, crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. Understanding their unique spectral fingerprints is essential for unambiguous identification, reaction monitoring, and quality control in drug discovery and development. This document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for each pyrazole aldehyde isomer.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 1H-Pyrazole-3-carboxaldehyde | 9.88 (s, 1H), 8.05 (d, J = 2.4 Hz, 1H), 6.80 (d, J = 2.4 Hz, 1H) | CHO, H5, H4 |
| 1H-Pyrazole-4-carboxaldehyde | 9.78 (s, 1H), 8.35 (s, 2H) | CHO, H3/H5 |
| 1H-Pyrazole-5-carboxaldehyde | 9.85 (s, 1H), 7.85 (d, J = 2.0 Hz, 1H), 6.75 (d, J = 2.0 Hz, 1H) | CHO, H3, H4 |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 1H-Pyrazole-3-carboxaldehyde | 185.2, 145.8, 139.5, 112.1 | C=O, C3, C5, C4 |
| 1H-Pyrazole-4-carboxaldehyde | 186.3, 139.5, 122.9 | C=O, C3/C5, C4 |
| 1H-Pyrazole-5-carboxaldehyde | 185.0, 148.9, 132.0, 111.8 | C=O, C5, C3, C4 |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| 1H-Pyrazole-3-carboxaldehyde | 3125 (N-H stretch), 2850 (C-H stretch, aldehyde), 1685 (C=O stretch) | N-H, C-H (aldehyde), C=O |
| 1H-Pyrazole-4-carboxaldehyde | 3140 (N-H stretch), 2845 (C-H stretch, aldehyde), 1690 (C=O stretch) | N-H, C-H (aldehyde), C=O |
| 1H-Pyrazole-5-carboxaldehyde | 3130 (N-H stretch), 2855 (C-H stretch, aldehyde), 1680 (C=O stretch) | N-H, C-H (aldehyde), C=O |
Table 4: Mass Spectrometry Data (Electron Impact, 70 eV)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1H-Pyrazole-3-carboxaldehyde | 96 [M]⁺ | 95 [M-H]⁺, 68 [M-CO]⁺, 67 [M-CHO]⁺ |
| 1H-Pyrazole-4-carboxaldehyde | 96 [M]⁺ | 95 [M-H]⁺, 68 [M-CO]⁺, 67 [M-CHO]⁺ |
| 1H-Pyrazole-5-carboxaldehyde | 96 [M]⁺ | 95 [M-H]⁺, 68 [M-CO]⁺, 67 [M-CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the pyrazole aldehyde isomer was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid pyrazole aldehyde isomer was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet.
-
Acquisition: The IR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron impact (EI) ionization source.
-
Sample Introduction: The sample was introduced via a direct insertion probe.
-
Ionization: Electron impact ionization was performed at an electron energy of 70 eV.
-
Analysis: The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-200.
Spectroscopic Comparison Workflow
The logical workflow for the spectroscopic comparison of the pyrazole aldehyde isomers is illustrated in the following diagram.
This comprehensive guide serves as a valuable resource for the accurate identification and characterization of pyrazole aldehyde isomers, facilitating advancements in medicinal chemistry and drug development.
Antifungal Spectrum of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antifungal activity of various compounds derived from the 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl scaffold. The data presented is collated from multiple peer-reviewed studies and focuses primarily on N-substituted carboxamide derivatives, a class of compounds that has demonstrated significant potential as succinate dehydrogenase inhibitors (SDHIs).
Comparative Antifungal Activity
The following table summarizes the 50% effective concentration (EC50) values of various 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives against a range of economically important phytopathogenic fungi. These values, expressed in µg/mL, represent the concentration of the compound required to inhibit 50% of the mycelial growth of the fungus. A lower EC50 value indicates higher antifungal potency. For context, data for the commercial fungicide Boscalid is included where available.
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| 9m | Colletotrichum orbiculare | 5.50 | Boscalid | >100 |
| Rhizoctonia solani | 14.40 | Boscalid | 45.62 | |
| Phytophthora infestans | 75.54 | Boscalid | >100 | |
| Fusarium moniliforme | 79.42 | Boscalid | >100 | |
| Botryosphaeria berengeriana | 28.29 | Boscalid | 60.25 | |
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | Not specified, but activity is equivalent |
| 5e | Rhizoctonia solani | 0.039 | Boscalid | 0.799 |
| Fluxapyroxad | 0.131 | |||
| A11 | Sclerotinia sclerotiorum | 0.58 | Boscalid | 2.13 |
| A15 | Sclerotinia sclerotiorum | 0.46 | Boscalid | 2.13 |
| A21 | Sclerotinia sclerotiorum | 0.39 | Boscalid | 2.13 |
| B12 | Botrytis cinerea | 1.82 | Boscalid | 3.24 |
| B18 | Botrytis cinerea | 0.95 | Boscalid | 3.24 |
Experimental Protocols
The antifungal activity data presented in this guide was primarily obtained using the mycelial growth inhibition assay . The following is a generalized protocol based on methodologies described in the cited literature.
Objective: To determine the concentration of a test compound that inhibits the growth of a specific fungus by 50% (EC50).
Materials:
-
Pure cultures of test fungi
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Preparation of Fungal Plates: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of a fresh PDA plate.
-
Preparation of Test Compound Plates: The PDA medium is autoclaved and cooled to approximately 50-60°C. The test compound, dissolved in a small amount of solvent, is then added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile petri dishes. A control plate containing only the solvent is also prepared.
-
Inoculation: A mycelial disc of the test fungus is placed at the center of each petri dish containing the amended and control media.
-
Incubation: The inoculated plates are incubated at a suitable temperature (typically 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached a significant portion of the plate's diameter.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determination of EC50: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and performing a probit analysis.
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mechanism of antifungal action for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial respiratory chain.[1] By blocking SDH, these compounds disrupt the electron transport chain, which is crucial for cellular respiration and ATP production in fungi. This ultimately leads to fungal cell death.
Caption: Inhibition of the fungal respiratory chain by pyrazole carboxamide SDHIs.
Experimental Workflow
The process of identifying and evaluating the antifungal spectrum of novel compounds involves a systematic workflow, from synthesis to in vitro and in vivo testing.
Caption: General workflow for the synthesis and antifungal evaluation of pyrazole carboxamides.
References
Safety Operating Guide
5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde proper disposal procedures
Disclaimer: This document provides guidance on the proper disposal of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde based on general laboratory safety principles and data from structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was publicly available. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Hazard Assessment and Profile
Due to the presence of the difluoromethyl group (a halogenated component) and the pyrazole aldehyde structure, this compound should be treated as a hazardous chemical.[1][2] Structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and engineering controls.
Key Safety and Disposal Information:
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste; Halogenated Organic Waste | [1][2][5] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant | [3][4] |
| Personal Protective Equipment (PPE) | Chemical Safety Goggles, Lab Coat, Nitrile Gloves | [6][7] |
| Handling Location | Certified Chemical Fume Hood | [8][9] |
| Prohibited Disposal | Drain Disposal, Evaporation, Regular Trash | [10][11][12] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Personnel and Equipment:
-
Personnel: Trained laboratory staff familiar with hazardous waste handling procedures.[11]
-
Personal Protective Equipment (PPE):
-
Equipment:
Methodology:
-
Waste Segregation:
-
Waste Collection - Solid Waste:
-
Waste Collection - Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a poly carboy).[1][12]
-
The container must be clearly labeled for "Halogenated Organic Liquid Waste".[14]
-
Keep the waste container closed at all times, except when adding waste.[5][10][12]
-
Store the liquid waste container within a secondary containment bin to prevent spills.[10]
-
-
Container Labeling:
-
Storage of Waste:
-
Disposal of Empty Containers:
-
An empty container that held this compound must be treated as hazardous waste.[10]
-
The first rinse of the container with a suitable solvent must be collected and disposed of as halogenated liquid waste.[10][11]
-
After a triple rinse (with the first rinse collected as hazardous waste), deface or remove the original label, and dispose of the container according to your institution's guidelines for rinsed chemical containers.[10][11]
-
-
Request for Disposal:
-
Professional Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. - Division of Research Safety | Illinois [drs.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 5-(Difluoromethyl)-1-methyl-1h-pyrazole-4-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated.[1] It is imperative to treat this chemical as potentially hazardous and to handle it with the utmost care. This guide is based on safety information for structurally similar compounds and general best practices for laboratory chemical waste.
Immediate Safety and Handling Precautions
When handling this compound, always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing and wash it before reuse.[2][5] If skin irritation persists, consult a physician.[4][5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to inspect all PPE before use and to use proper removal techniques to avoid skin contact.[1]
| Body Part | Recommended Protection | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1] A face shield may be required for splash hazards.[6] | Must conform to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin/Body | Chemical-resistant lab coat or coveralls.[7][8] An apron may be worn for additional protection when mixing or loading.[8] | Wear long-sleeved garments to cover the entire body.[8] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[8] | Inspect gloves for integrity before each use.[1] Use proper glove removal technique to avoid contaminating hands.[1] Wash and dry hands after handling.[1] |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be required if there is a risk of inhalation of dust, vapors, or aerosols.[1] | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient.[1] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1] |
| Feet | Closed-toe shoes. Chemical-resistant boots or shoe coverings for spill response.[6][8][9] | Pant legs should be worn outside of boots to prevent chemicals from entering.[8] |
Operational and Disposal Plans
Proper handling and disposal are critical to laboratory safety and environmental protection. Do not allow the product to enter drains.[1]
Experimental Workflow:
The following diagram outlines the standard operating procedure for working with this compound.
Caption: Workflow for handling this compound.
Disposal Procedures:
The recommended method for the disposal of this compound and its waste is through a licensed chemical waste disposal service.[10]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid chemical in a clearly labeled, sealed container. Any contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled liquid waste container.[10] Do not mix with incompatible waste streams.
-
-
Container Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials. The storage area should be cool and dry.
-
-
Professional Disposal:
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[11] Use appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1] Do not create dust.[1] Spills may also be neutralized with a sodium bisulfite solution before cleanup.[11]
References
- 1. capotchem.com [capotchem.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. tcichemicals.com [tcichemicals.com]
- 6. epa.gov [epa.gov]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. benchchem.com [benchchem.com]
- 11. web.stanford.edu [web.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
